Mmb-chmica
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C22H30N2O3 |
|---|---|
Peso molecular |
370.5 |
Nombre IUPAC |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 |
Clave InChI |
ROWZIXRLVUOMCJ-FQEVSTJZSA-N |
SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Sinónimos |
methyl (1-(cyclohexylmethyl)-1H-indole-3-carbonyl)-L-valinate |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MMB-CHMICA on CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cannabinoid MMB-CHMICA, also known as AMB-CHMICA, and its interaction with the cannabinoid type 1 (CB1) receptor. This compound belongs to the indole class of synthetic cannabinoids and has been identified as a potent agonist at the CB1 receptor.[1][2] The information herein is intended to provide a detailed understanding of its pharmacological properties, the underlying signaling mechanisms, and the experimental methodologies used for its characterization.
Quantitative Pharmacology of this compound at CB1 Receptors
This compound and its structural analogs are potent and highly efficacious agonists at the CB1 receptor.[3][4] Their activity is often compared to that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, and other synthetic cannabinoids. Synthetic cannabinoids like this compound generally exhibit greater potency and efficacy than Δ⁹-THC.[3][4][5]
Table 1: Comparative In Vitro Potency of this compound Analogs at CB1 Receptors
| Compound | CB1 EC50 (nM) | Efficacy (% of JWH-018) | Assay Type |
| MDMB-CHMICA | 0.14 | 94% (relative to CP 55,940) | Not Specified |
| 5F-AMB | 0.45 - 36 | Not Specified | Fluorometric Assay of Membrane Potential |
| MDMB-FUBINACA | 0.45 - 36 | Not Specified | Fluorometric Assay of Membrane Potential |
| JWH-018 | 1.13 | 100% (Reference) | Not Specified |
Note: Data for this compound (AMB-CHMICA) is often grouped with its close structural analogs like MDMB-CHMICA and 5F-AMB. The values presented reflect the general potency range for this class of compounds.[1][3][4]
Mechanism of Action: CB1 Receptor Signaling
This compound acts as a full agonist at the CB1 receptor, which is a G protein-coupled receptor (GPCR).[1][6] The CB1 receptor is one of the most abundantly expressed GPCRs in the human brain.[7] Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.[7][8]
The primary signaling pathway involves the activation of inhibitory G proteins, specifically Gi/Go.[7][8] This leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]
-
Modulation of Ion Channels:
The collective effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters.[8]
Caption: CB1 receptor signaling pathway activated by this compound.
Key Experimental Protocols
The characterization of this compound's action on CB1 receptors involves several key in vitro assays.
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor. It involves a competition experiment between the unlabeled test compound (this compound) and a radiolabeled ligand (e.g., [³H]CP 55,940) that has a known high affinity for the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing human CB1 receptors (hCB1) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a concentration-displacement curve, from which the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional assays measure the biological response following receptor activation, determining a compound's potency (EC50) and efficacy.
A. Fluorometric Assay of Membrane Potential: This assay measures changes in the membrane potential of cells expressing CB1 receptors. Agonist binding to CB1 activates GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is detected by a voltage-sensitive fluorescent dye. All SCs, including this compound analogs, have been shown to be potent, highly efficacious agonists in this type of assay.[3][4]
B. cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity. Cells are stimulated with forskolin to increase cAMP production. The ability of a CB1 agonist to inhibit this forskolin-stimulated cAMP accumulation is then quantified, typically using an immunoassay format like HTRF or ELISA.
Logical Relationships in Pharmacological Activity
The pharmacological profile of a synthetic cannabinoid like this compound is determined by a combination of its structural features, its affinity for the CB1 receptor, and its ability to elicit a functional response upon binding.
-
Structure Determines Affinity: Minor structural modifications can significantly alter a compound's binding affinity for the CB1 receptor.[10] For example, the type of amino acid moiety (valinate vs. tert-leucinate) and substitutions on the indole core can impact how well the molecule fits into the receptor's binding pocket.[11]
-
Affinity Influences Potency: Generally, higher binding affinity (a lower Ki value) correlates with higher potency (a lower EC50 value) in functional assays. A compound that binds more tightly to the receptor typically requires a lower concentration to produce a biological effect.
-
Structure Dictates Efficacy: The specific way a ligand binds to and stabilizes an active conformation of the receptor determines its efficacy (the maximum response it can produce). This compound and related compounds are considered high-efficacy agonists, meaning they are very effective at activating the receptor's signaling cascade.[3][4]
References
- 1. MDMB-CHMICA - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. euda.europa.eu [euda.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Structural Elucidation of MDMB-CHMICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) is a potent synthetic cannabinoid that has been identified in numerous forensic cases and is of significant interest to the scientific community due to its high affinity for the cannabinoid receptor type 1 (CB1).[1][2] This technical guide provides a comprehensive overview of the synthesis and structural characterization of MDMB-CHMICA, intended to serve as a resource for researchers in forensic science, pharmacology, and drug development. Detailed experimental protocols, compiled from peer-reviewed literature, are presented alongside tabulated analytical data for easy reference. Furthermore, this document includes visualizations of the synthetic pathway, a typical analytical workflow, and the canonical CB1 receptor signaling cascade to facilitate a deeper understanding of this compound.
Synthesis of MDMB-CHMICA
The synthesis of MDMB-CHMICA is typically achieved through a multi-step process involving the preparation of the indole core followed by coupling with the appropriate amino acid derivative. The most common synthetic routes utilize commercially available starting materials and standard organic chemistry transformations.[3][4]
Experimental Protocol: Synthesis
The following protocol represents a general methodology for the synthesis of MDMB-CHMICA, compiled from various reported procedures.[2][3]
Step 1: N-Alkylation of Indole-3-carboxylic acid
-
To a solution of indole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture for a designated period to allow for the formation of the corresponding anion.
-
Add (bromomethyl)cyclohexane to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid in an appropriate solvent like DMF.
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA or Hünig's base).[2][3]
-
Add L-tert-leucine methyl ester hydrochloride (TLME) to the reaction mixture.[2] The use of the L-enantiomer of the amino acid is common due to its commercial availability and results in the (S)-enantiomer of MDMB-CHMICA.[1]
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by flash chromatography on silica gel to obtain MDMB-CHMICA as a solid.
Structural Characterization
The definitive identification and structural elucidation of MDMB-CHMICA rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry of the molecule.
Analytical Techniques and Data
The following table summarizes the key analytical data for MDMB-CHMICA obtained from various characterization techniques.
| Technique | Instrumentation | Observed Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Bruker Avance-II 400 MHz or equivalent | ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are reported in ppm. Specific peak assignments correspond to the protons on the indole core, the cyclohexylmethyl group, and the tert-leucinate moiety.[2] ¹³C NMR (CDCl₃, 100.6 MHz): Chemical shifts (δ) are reported in ppm, confirming the carbon skeleton of the molecule.[2] |
| Mass Spectrometry (MS) | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | GC-EI-MS: Characteristic fragmentation patterns are observed, which can be used for identification.[5] LC-ESI-MS/MS: Provides high sensitivity and selectivity for detection in complex matrices. The protonated molecule [M+H]⁺ is typically observed.[6] |
| Infrared (IR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectrometer | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ester), and aromatic C-H stretching are observed.[2] |
| X-ray Crystallography | Single-crystal X-ray diffractometer | Provides the absolute configuration of the molecule, confirming the (S)-enantiomer is typically synthesized.[1] |
Experimental Protocol: Analytical Workflow
A standard workflow for the comprehensive analysis of a synthesized batch of MDMB-CHMICA is outlined below.
-
Initial Purity Assessment: The crude product is first analyzed by TLC to get a preliminary indication of purity and to identify suitable solvent systems for column chromatography.
-
Purification: The crude material is subjected to flash column chromatography on silica gel to isolate the pure compound from starting materials, reagents, and byproducts.
-
Structural Verification (NMR): The purified product is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Molecular Weight and Fragmentation Analysis (MS): The molecular weight and fragmentation pattern are confirmed using GC-MS or LC-MS. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Vibrational Spectroscopy (IR): An IR spectrum is recorded to identify the key functional groups present in the molecule.
-
Stereochemical Analysis (Optional but Recommended): For unambiguous determination of the stereochemistry, single crystals can be grown and analyzed by X-ray crystallography. Alternatively, chiral chromatography can be employed to determine the enantiomeric purity.[7]
Pharmacological Context: CB1 Receptor Signaling
MDMB-CHMICA is a potent full agonist of the CB1 receptor.[1] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are responsible for the psychoactive effects of cannabinoids.
Upon binding of an agonist like MDMB-CHMICA, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gi/o). The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Conclusion
This technical guide has provided a detailed overview of the synthesis and structural characterization of MDMB-CHMICA. The provided experimental protocols, tabulated analytical data, and graphical representations of the synthetic pathway, analytical workflow, and signaling cascade offer a comprehensive resource for professionals in the fields of forensic science, analytical chemistry, and pharmacology. A thorough understanding of the chemistry and biology of potent synthetic cannabinoids like MDMB-CHMICA is crucial for the development of effective analytical methods for their detection and for advancing our knowledge of their pharmacological effects.
References
- 1. MDMB-CHMICA - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. euda.europa.eu [euda.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the synthetic cannabinoid MDMB-CHMCZCA - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of MMB-CHMICA: An In-Depth Technical Guide
An examination of the in vivo and in vitro biotransformation of the potent synthetic cannabinoid, MMB-CHMICA, for researchers, scientists, and drug development professionals.
This compound (also known as MDMB-CHMICA), a synthetic cannabinoid with a notable prevalence in forensic cases, undergoes extensive metabolic breakdown in the body. Understanding its metabolic pathways is crucial for the development of sensitive and specific analytical methods for its detection in biological samples and for comprehending its toxicological profile. This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of this compound, detailing experimental methodologies, summarizing key metabolic products, and visualizing the biotransformation processes.
Core Metabolic Pathways: Hydrolysis and Oxidation
The metabolism of this compound is primarily characterized by two major biotransformation reactions:
-
Ester Hydrolysis: The methyl ester group of this compound is readily cleaved to form a carboxylic acid metabolite. This is a dominant metabolic pathway.[1][2][3]
-
Oxidative Metabolism: The molecule undergoes significant oxidation, primarily in the form of hydroxylation. The cyclohexylmethyl moiety is a primary site for this reaction, with the tert-butyl group also being a secondary site for hydroxylation.[1][4] Hydroxylation of the indole ring has been observed to be a less significant pathway.[1]
These initial phase I metabolic reactions are often followed by further biotransformations, leading to a diverse array of metabolites.
In Vitro Metabolism Studies
In vitro experimental models are invaluable for elucidating the metabolic pathways of novel psychoactive substances like this compound. The most common systems employed are human liver microsomes (HLM) and human hepatocytes.
Human Liver Microsome (HLM) Assays
HLM preparations are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of oxidative metabolism. Studies utilizing pooled human liver microsomes (pHLM) have successfully replicated the in vivo phase I metabolic profile of this compound.[1][5]
Human Hepatocyte Assays
Incubations with human hepatocytes provide a more complete picture of metabolism, as they contain a wider range of phase I and phase II metabolic enzymes. These assays have been instrumental in confirming the metabolites identified in HLM studies and in identifying potential phase II conjugation products.[6][7]
In Vivo Metabolism and Metabolite Identification
Analysis of authentic urine and blood samples from individuals who have consumed this compound has confirmed the metabolic pathways identified in in vitro studies.[1][2] The primary metabolites detected in these biological matrices are products of ester hydrolysis and hydroxylation.
One of the key findings from in vivo studies is the identification of specific and abundant metabolites that can serve as reliable biomarkers for this compound consumption. For instance, a monohydroxylated metabolite on the cyclohexylmethyl group and the primary ester hydrolysis product are consistently detected in urine samples.[1][2]
Quantitative Data Summary
While numerous studies have qualitatively identified the metabolites of this compound, comprehensive quantitative data on its pharmacokinetics and enzyme kinetics are limited in the publicly available scientific literature. The following tables summarize the available qualitative and semi-quantitative findings.
| Metabolite ID | Metabolic Reaction | Biological Matrix | Relative Abundance | References |
| M1 | Ester Hydrolysis | Urine, HLM, Hepatocytes | Major | [1][2][4] |
| M2 | Monohydroxylation (Cyclohexylmethyl) | Urine, HLM, Hepatocytes | Major | [1][2][4] |
| M3 | Dihydroxylation (Cyclohexylmethyl) | HLM, Hepatocytes | Minor | [4] |
| M4 | Ester Hydrolysis + Monohydroxylation | Urine, HLM, Hepatocytes | Major | [1][2] |
| M5 | Ester Hydrolysis + Dihydroxylation | HLM, Hepatocytes | Minor | [4] |
| M6 | Ketone Formation (from secondary alcohol) | HLM, Hepatocytes | Minor | [4] |
| M7 | Monohydroxylation (tert-butyl) | HLM | Minor | [1] |
Table 1: Summary of Major In Vitro and In Vivo Metabolites of this compound.
| Parameter | Value | Method | Source |
| Enzyme Kinetics (Km, Vmax) | Not Reported | N/A | N/A |
| Pharmacokinetic Parameters (Half-life, Clearance, Volume of Distribution) | Not Reported | N/A | N/A |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of metabolic studies. The following sections outline generalized procedures based on methodologies reported in the scientific literature for the analysis of this compound and similar synthetic cannabinoids.
In Vitro Metabolism Assay Using Pooled Human Liver Microsomes (pHLM)
This protocol describes a typical procedure for identifying phase I metabolites of this compound.
1. Reagents and Materials:
-
This compound standard
-
Pooled human liver microsomes (pHLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (for quantitative analysis)
-
LC-MS grade water and solvents
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine pHLM, phosphate buffer, and MgCl₂.
-
Add the this compound stock solution to the microsome mixture to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[3]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
(Optional) Add an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Analytical Method:
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][5]
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Data Acquisition: Full scan for metabolite identification and product ion scans for structural elucidation.
Sample Preparation for In Vivo Metabolite Analysis from Urine
This protocol outlines a general procedure for extracting this compound metabolites from urine samples.
1. Reagents and Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase (for hydrolysis of phase II conjugates)
-
Buffer (e.g., acetate or phosphate buffer, pH adjusted for optimal enzyme activity)
-
Extraction solvent (e.g., acetonitrile, ethyl acetate)
-
Internal standard
2. Extraction Procedure:
-
To a specified volume of urine (e.g., 0.5 mL), add the appropriate buffer and the β-glucuronidase/arylsulfatase enzyme solution.[3]
-
Incubate the mixture at an elevated temperature (e.g., 45-60°C) for a sufficient time to ensure complete hydrolysis (e.g., 1-3 hours).[3]
-
Allow the sample to cool to room temperature.
-
Add an internal standard.
-
Perform liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of this compound and a typical experimental workflow for its analysis.
Caption: Primary metabolic pathways of this compound.
Caption: General experimental workflow for this compound analysis.
Conclusion
The biotransformation of this compound is a rapid and extensive process dominated by ester hydrolysis and hydroxylation. The identification of its major metabolites is well-established through a combination of in vitro and in vivo studies. This knowledge is critical for forensic and clinical toxicology to ensure the reliable detection of this compound consumption. However, a significant gap remains in the public domain regarding detailed quantitative data, such as enzyme kinetics and human pharmacokinetic parameters. Further research in these areas is necessary to fully characterize the disposition and potential for drug-drug interactions of this potent synthetic cannabinoid. The methodologies and metabolic pathways outlined in this guide provide a solid foundation for researchers in the field of drug metabolism and development.
References
- 1. researchgate.net [researchgate.net]
- 2. gtfch.org [gtfch.org]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Identifying MMB-CHMICA Metabolites in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA (also known as MDMB-CHMICA), a potent synthetic cannabinoid, has been a significant compound of interest in forensic toxicology and clinical chemistry due to its widespread abuse and association with severe adverse health effects. Accurate and reliable detection of its use is paramount for clinical diagnosis, forensic investigation, and understanding its pharmacological and toxicological profile. This guide provides a comprehensive overview of the analytical methodologies for identifying this compound metabolites in human urine, focusing on metabolic pathways, quantitative data, and detailed experimental protocols.
Metabolic Pathways of this compound
The biotransformation of this compound is extensive, with the parent compound rarely being detected in urine.[1] The primary metabolic routes involve Phase I reactions, specifically ester hydrolysis and oxidative transformations.[2][3] These metabolic alterations are crucial for identifying unique biomarkers of this compound consumption.
The main metabolic pathways are:
-
Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid, forming a major metabolite.
-
Hydroxylation: Monohydroxylation, primarily on the cyclohexylmethyl moiety, is a key transformation. Further oxidation to di- and tri-hydroxylated metabolites also occurs.
-
Combined Hydrolysis and Hydroxylation: Metabolites can undergo both ester hydrolysis and hydroxylation.
Based on these pathways, several metabolites have been identified as reliable indicators of this compound intake. A screening of 5,717 authentic urine samples found an this compound consumption rate of 14%, highlighting its prevalence.[2][3]
Quantitative Data on this compound Metabolites in Urine
Quantitative analysis of this compound metabolites is crucial for interpreting the extent of drug use. The concentrations of these metabolites can vary significantly among individuals due to factors like dosage, frequency of use, and individual metabolism. The following table summarizes the key metabolites identified in urine and their significance as biomarkers.
| Metabolite ID | Biotransformation | Abundance in Urine | Recommended as Biomarker |
| M1 | Ester hydrolysis | High | Yes |
| M2 | Monohydroxylation (cyclohexyl) | High | Yes |
| M3 | Dihydroxylation (cyclohexyl) | Moderate | Yes |
| M4 | Ester hydrolysis + monohydroxylation | High | Yes |
| M5 | Ester hydrolysis + dihydroxylation | Moderate | Yes |
Experimental Protocols for Metabolite Identification
The reliable identification of this compound metabolites in urine requires robust analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and specificity.[1]
Sample Preparation
Proper sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.
a. Enzymatic Hydrolysis: Many this compound metabolites are excreted as glucuronide conjugates.[4] Enzymatic hydrolysis is therefore a crucial step to cleave these conjugates and allow for the detection of the free metabolites.
-
Protocol:
b. Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of synthetic cannabinoid metabolites from urine.[7][8]
-
Protocol using a mixed-mode or polymeric reversed-phase sorbent (e.g., Oasis HLB, Styre Screen® HLD):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Washing:
-
Wash with 3 mL of deionized water.
-
Wash with 3 mL of a methanol/water mixture (e.g., 20:80, v/v).
-
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 10 minutes.
-
Elution: Elute the analytes with 3 mL of an appropriate organic solvent, such as ethyl acetate, acetonitrile, or a mixture of dichloromethane and isopropanol.[5]
-
c. Evaporation and Reconstitution:
-
Protocol:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is typically used for the separation of this compound metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
b. Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted analysis, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target metabolite and internal standard must be optimized.
Table of Representative MRM Transitions for Key this compound Metabolites:
| Metabolite | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| M1 (Ester hydrolysis) | 371.2 | 144.1 | 228.1 | 25 |
| M2 (Monohydroxylated) | 401.2 | 144.1 | 214.1 | 30 |
| M4 (Ester hydrolysis + monohydroxylation) | 387.2 | 144.1 | 244.1 | 28 |
| Internal Standard (e.g., d5-MMB-CHMICA) | 390.3 | 144.1 | 214.1 | 30 |
(Note: These are example transitions and should be optimized for the specific instrument used.)
Conclusion
The identification of this compound metabolites in urine is a complex but essential task in modern toxicology. A thorough understanding of the metabolic pathways allows for the selection of appropriate biomarker metabolites. The implementation of a validated analytical method, incorporating enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS, is crucial for achieving the required sensitivity and selectivity for accurate detection. This guide provides the foundational knowledge and detailed protocols to assist researchers and scientists in the reliable identification of this compound consumption.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
The Cannabinoid Receptor Profile of MMB-CHMICA and its Analogs: A Technical Guide
An in-depth analysis of the binding affinity and functional efficacy of MMB-CHMICA, with a clarification on its prevalent analogs, MDMB-CHMICA and AMB-CHMICA, at the CB1 and CB2 cannabinoid receptors.
Executive Summary
This technical guide provides a comprehensive overview of the pharmacological properties of the synthetic cannabinoid this compound and its closely related, and more frequently encountered, analogs MDMB-CHMICA and AMB-CHMICA. A notable ambiguity exists in the nomenclature within illicit drug markets and some initial scientific literature, where "this compound" has been used to refer to both MDMB-CHMICA and AMB-CHMICA. This guide clarifies these distinctions and presents a detailed analysis of their binding affinities and functional efficacies at the human cannabinoid receptors CB1 and CB2. The data, compiled from peer-reviewed studies, reveals these compounds to be highly potent agonists at both receptors, with a general preference for CB1. Detailed experimental protocols for the key assays used to determine these parameters are provided, alongside visualizations of the associated signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in understanding the molecular pharmacology of these potent synthetic cannabinoids.
Nomenclature Clarification
Initial confusion in the synthetic cannabinoid market led to the use of the name "MMB-CHMINACA" for the compound that was later scientifically identified as MDMB-CHMICA.[1] Furthermore, the compound corresponding to the chemical structure of this compound (the isopropyl analog of MDMB-CHMICA) was identified in 2015 as AMB-CHMICA.[1][2] Therefore, for the purpose of scientific accuracy, this guide will present data for both MDMB-CHMICA and AMB-CHMICA (also known as this compound).[3]
Cannabinoid Receptor Signaling Pathway
Upon binding of an agonist, such as a synthetic cannabinoid, to the CB1 or CB2 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gi/o proteins, which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The activated G-protein also modulates ion channels and activates other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[4]
References
An In-Depth Technical Guide on the Solubility and Stability of MMB-CHMICA in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA (also known as AMB-CHMICA) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. A thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvents, is crucial for researchers in the fields of analytical chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols and an examination of its interaction with cannabinoid receptors.
Core Data Summary
Solubility of this compound
This compound, like many synthetic cannabinoids, is a lipophilic compound with good solubility in a range of organic solvents. While precise quantitative solubility data remains limited in publicly available literature, existing research and analytical methodologies provide valuable insights.
| Solvent | Reported Concentration/Observation | Citation |
| Acetonitrile | A 1 mg/mL solution is commercially available and has been used as a reference standard. | [1][2] |
| Methanol | Stock standards of synthetic cannabinoids, including this compound, are commonly prepared in methanol. | [3][4] |
| Dimethylformamide (DMF) | Used for the preparation of stock standards of synthetic cannabinoids. | [3] |
| Dimethyl Sulfoxide (DMSO) | Stock solutions of this compound have been prepared at concentrations as high as 50 mM for in vitro studies. | [4][5] |
It is important to note that for many synthetic cannabinoids, solubility in aqueous solutions is low, which can present challenges for in vitro and in vivo studies. The use of co-solvents or detergents may be necessary to achieve desired concentrations in aqueous buffers.
Stability of this compound
The stability of this compound is a critical consideration for the accurate quantification and interpretation of experimental results. As an ester-containing compound, it is susceptible to hydrolysis.
| Solvent/Condition | Observation | Citation |
| Acetonitrile (1 mg/mL) | Stable for at least 3 years when stored at -20°C. | |
| Neat Solid | Stable for at least 2 years when stored at -20°C. | [6] |
| General | As an ester-containing compound, this compound is prone to hydrolysis. Two degradation products of the related compound MDMB-CHMICA were identified in stability tests. | [7][8] |
To ensure the integrity of this compound solutions, it is recommended to store them at low temperatures (-20°C or below) and to minimize freeze-thaw cycles. For long-term storage, preparing aliquots of stock solutions is advisable.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the vial to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility.
dot
Caption: Workflow for Solubility Determination.
Determination of Stability (Forced Degradation Study)
Forced degradation studies are essential to understand the degradation pathways and kinetics of a compound under various stress conditions.
Objective: To evaluate the stability of this compound in different solvents under accelerated conditions.
Materials:
-
Stock solution of this compound in the solvent of interest
-
Temperature-controlled chambers (e.g., ovens, water baths)
-
Light exposure chamber (with controlled UV and visible light)
-
pH meter
-
Acids and bases for pH adjustment (if required)
-
HPLC system with a stability-indicating method
Procedure:
-
Prepare solutions of this compound in the desired solvents (e.g., methanol, acetonitrile) at a known concentration.
-
Expose aliquots of the solutions to various stress conditions:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Stress: Exposure to light (e.g., ICH Q1B option 2).
-
Acidic/Basic Hydrolysis: Adjust the pH of the solution with acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and incubate at a specific temperature.
-
-
At specified time points, withdraw samples and analyze them using a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
dot
Caption: Forced Degradation Study Workflow.
Signaling Pathways
This compound exerts its primary pharmacological effects through its interaction with the cannabinoid receptors, CB1 and CB2.
CB1 Receptor Interaction: this compound is a potent full agonist at the CB1 receptor.[9] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The canonical signaling pathway for CB1 receptor activation involves coupling to Gi/o proteins. This leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of ion channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release, which are responsible for the psychoactive effects of cannabinoids.
CB2 Receptor Interaction: While the primary focus has been on CB1 receptor activity, synthetic cannabinoids also interact with the CB2 receptor, which is predominantly expressed in the immune system. The activity of this compound at the CB2 receptor is less well-characterized in the public domain but is an important area for future research to understand its full pharmacological profile, including potential immunomodulatory effects.
dot
Caption: this compound CB1 Receptor Signaling.
Conclusion
This technical guide provides a consolidated overview of the current knowledge regarding the solubility and stability of this compound. While general solubility in organic solvents is established, there is a clear need for more quantitative data to aid in the preparation of standardized solutions for research. Stability studies indicate that this compound is susceptible to degradation, particularly hydrolysis, highlighting the importance of proper storage and handling. The provided experimental protocols offer a framework for researchers to generate more detailed and robust data on these critical physicochemical properties. Furthermore, a deeper understanding of its interaction with both CB1 and CB2 receptors will be crucial for elucidating its full pharmacological and toxicological profile.
References
- 1. RESPONSE [policija.si]
- 2. This compound (exempt preparation) [A 1 mg/ml solution in acetonitrile] [lgcstandards.com]
- 3. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Double-Edged Sword: Exploring the Potential Therapeutic Applications of MMB-CHMICA Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The synthetic cannabinoid MMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate) and its derivatives represent a class of highly potent agonists for the cannabinoid type 1 (CB1) receptor. While notorious for their prevalence in the illicit drug market and associated adverse health effects, the powerful pharmacology of these compounds also presents a compelling, albeit challenging, area of exploration for potential therapeutic applications. This technical guide provides an in-depth overview of the core pharmacology of this compound derivatives, detailed experimental protocols for their evaluation, and a discussion of potential therapeutic avenues, acknowledging the significant hurdles that must be overcome for any clinical translation.
Core Pharmacology: Potent CB1 Receptor Agonism
This compound and its close analog, MDMB-CHMICA, are indole-based synthetic cannabinoids that exhibit high affinity and efficacy at the CB1 receptor.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating neurotransmitter release and various physiological processes, including pain perception, appetite, mood, and memory.[2]
The high potency of these compounds is a key characteristic. For instance, MDMB-CHMICA acts as a highly potent full agonist of the CB1 receptor with an EC50 value of 0.14 nM.[1] This is significantly more potent than Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, which is a partial agonist at the CB1 receptor.[3] The full agonism and high potency of this compound derivatives are responsible for both their profound psychoactive effects and their potential for therapeutic efficacy, as well as their significant toxicity.[4]
Quantitative Pharmacological Data
The following table summarizes key quantitative data for this compound and related compounds from various in vitro and in vivo studies.
| Compound | Assay | Receptor | Value | Reference |
| MDMB-CHMICA | EC50 (Functional Assay) | CB1 | 0.14 nM | [1] |
| MDMB-CHMICA | ED50 (THC Discrimination) | - | 0.01 mg/kg | [5] |
| MMB-FUBINACA | Ki (Binding Affinity) | hCB1 | ~3-fold less than CP55,940 | [6] |
| MDMB-FUBINACA | Ki (Binding Affinity) | hCB1 | ~3-fold greater than CP55,940 | [6] |
| MDMB-CHMICA | Serum Concentration (Intoxication Cases) | - | 3.4–86.4 ng/mL | [3] |
| 5F-MDMB-PICA | Ki (Binding Affinity) | CB1 | 1.24 nM | [7] |
| 5F-MDMB-PICA | EC50 ([35S]GTPγS Assay) | CB1 | 1.46 nM | [7] |
Potential Therapeutic Applications: A Landscape of Possibilities and Challenges
The potent activation of the CB1 receptor by this compound derivatives suggests potential therapeutic utility in conditions where CB1 agonism has shown promise. However, it is crucial to emphasize that research in this area is nascent, and significant challenges, primarily related to the narrow therapeutic window and severe psychoactive side effects, must be addressed.
Potential Therapeutic Areas:
-
Neuropathic Pain: The endocannabinoid system is a well-established modulator of pain signaling. Potent CB1 agonists have demonstrated significant analgesic effects in preclinical models of neuropathic pain. The high potency of this compound derivatives could theoretically be advantageous in achieving pain relief at very low doses.
-
Oncology: CB1 receptor activation has been shown to have anti-proliferative and pro-apoptotic effects in certain cancer cell lines. Furthermore, cannabinoids are used palliatively to manage chemotherapy-induced nausea and vomiting and to stimulate appetite. The development of peripherally restricted this compound derivatives could be a strategy to target cancer cells or alleviate treatment side effects without central nervous system exposure.
-
Neurodegenerative Diseases: The neuroprotective effects of CB1 receptor activation have been explored in models of diseases like Alzheimer's and Parkinson's. Modulation of excitotoxicity, neuroinflammation, and oxidative stress are potential mechanisms.
-
Epilepsy: The anticonvulsant properties of cannabinoids are well-documented. While much of the focus has been on cannabidiol (CBD), CB1 agonists also exhibit anti-seizure activity.
Key Challenges and Future Directions:
The primary obstacle to the therapeutic development of this compound derivatives is their profound psychoactivity and potential for abuse and toxicity.[4] Future research should focus on medicinal chemistry efforts to dissociate the therapeutic effects from the adverse effects. Strategies could include:
-
Development of Peripherally Restricted Analogs: Modifying the chemical structure to limit blood-brain barrier penetration could allow for the therapeutic targeting of peripheral CB1 receptors for conditions like pain and inflammation, without inducing central psychoactive effects.
-
Biased Agonism: Designing ligands that preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling over β-arrestin recruitment) could potentially separate therapeutic actions from unwanted side effects.
-
Allosteric Modulation: Developing positive allosteric modulators (PAMs) that enhance the effect of endogenous cannabinoids at the CB1 receptor, rather than acting as direct agonists, could offer a more nuanced and potentially safer therapeutic approach.
Experimental Protocols
In Vitro Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine the binding affinity of a test compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
Radioligand: [3H]CP55,940.
-
Non-labeled competitor (e.g., WIN 55,212-2).
-
Test compound (this compound derivative).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the radioligand to a final concentration of ~0.7 nM in assay buffer.
-
Prepare a high concentration of the non-labeled competitor (10 µM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the appropriate concentration of the test compound (or buffer for total binding, or non-labeled competitor for non-specific binding), the radioligand, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Cannabinoid Tetrad Assay
The cannabinoid tetrad is a series of behavioral tests in rodents used to assess the in vivo cannabimimetic activity of a compound.[8][9] The four components are:
-
Hypomotility: Measured by placing the animal in an open field and counting the number of line crossings over a set period.
-
Catalepsy: Assessed using the bar test, where the animal's forepaws are placed on a raised bar, and the time it remains immobile is recorded.
-
Hypothermia: Rectal temperature is measured using a probe before and after drug administration.
-
Analgesia: Typically measured using the hot plate test or tail-flick test, where the latency to respond to a thermal stimulus is recorded.
Procedure:
-
Animal Acclimation: Acclimate the animals (typically mice) to the testing room and handling procedures.
-
Baseline Measurements: Record baseline measurements for all four parameters before drug administration.
-
Drug Administration: Administer the this compound derivative (or vehicle control) via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Measurements: At a predetermined time point (e.g., 30 minutes post-injection), repeat the measurements for all four parameters.
-
Data Analysis: Compare the post-drug measurements to the baseline and vehicle control groups to determine the effect of the compound on each component of the tetrad.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound and its derivatives are potent pharmacological tools that, despite their current association with illicit use, hold theoretical potential for therapeutic development. Their high affinity and efficacy as CB1 receptor agonists make them interesting candidates for exploring the treatment of a range of disorders. However, the path to clinical translation is fraught with challenges, most notably the need to mitigate their profound psychoactive effects and potential for toxicity. Future research must focus on innovative medicinal chemistry approaches to develop derivatives with improved safety profiles. The experimental protocols and understanding of the underlying signaling pathways outlined in this guide provide a foundation for researchers to systematically investigate the therapeutic potential of this complex and compelling class of compounds.
References
- 1. MDMB-CHMICA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytically Confirmed Intoxications Involving MDMB-CHMICA from the STRIDA Project - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid-like effects of five novel carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrad test - Wikipedia [en.wikipedia.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
analytical methods for detecting MMB-CHMICA in serum
Application Note: Detection of MMB-CHMICA in Serum
AN-2025-12-13
Introduction
This compound (also known as AMB-CHMICA) is a potent indole-3-carboxamide based synthetic cannabinoid. Like other synthetic cannabinoid receptor agonists (SCRAs), it poses significant public health risks, and its use has been associated with severe intoxications and fatalities.[1][2] Accurate and sensitive analytical methods are crucial for its detection in biological matrices, such as serum, for both clinical toxicology and forensic investigations. This document outlines a detailed protocol for the quantification of this compound in serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and reliable technique for this purpose.[3]
Principle of Method
This method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound. The protocol involves a sample preparation step to isolate the analyte from the complex serum matrix using protein precipitation. An internal standard (IS), such as a deuterated analog (e.g., JWH-018-d9), is added to compensate for matrix effects and variations during sample processing.[4][5]
The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system for separation. The analyte is subsequently ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[4][6]
Detailed Experimental Protocol
Materials and Reagents
-
Standards: this compound certified reference material, JWH-018-d9 (or other suitable deuterated internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (deionized, 18 MΩ·cm).
-
Reagents: Ammonium Formate (LC-MS grade).
-
Labware: 2.0 mL polypropylene microcentrifuge tubes, glass vials, precision pipettes, vortex mixer, centrifuge.
Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for synthetic cannabinoid analysis in whole blood and serum.[4]
-
Pipette 200 µL of serum sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL JWH-018-d9 in methanol) to each sample, calibrator, and quality control sample.
-
To precipitate proteins, add 600 µL of ice-cold acetonitrile to the tube.
-
Immediately vortex the mixture for 5 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant (organic solvent layer) to a clean glass vial.
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen or clean air at approximately 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Instrumentation: LC-MS/MS Conditions
The following parameters are recommended and should be optimized for the specific instrumentation used.
A. Liquid Chromatography (LC) Conditions [5][7]
-
HPLC System: Agilent 1290 Infinity II, Shimadzu Prominence, or equivalent.
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Autosampler Temperature: 10-15°C.[7]
-
Injection Volume: 10 µL.[7]
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 0.1% formic acid.[5]
-
Gradient Elution:
-
Start at 20% B.
-
Ramp to 95-100% B over 8-10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
B. Mass Spectrometry (MS) Conditions [4][6]
-
Mass Spectrometer: Sciex QTRAP 4000/5500, Thermo TSQ Fortis, or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: Optimized for instrument (e.g., 500-550°C).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor Ion (Q1): 371.2 m/z; Product Ions (Q3): 240.2 m/z (quantifier), 144.1 m/z (qualifier).[6]
-
Internal Standard (JWH-018-d9): To be determined based on the standard used.
-
Data Presentation
Quantitative Method Parameters
The following table summarizes typical quantitative performance data for the analysis of this compound (or the closely related and often co-analyzed MDMB-CHMICA) in serum or blood.
| Parameter | Value | Source(s) |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | [5] |
| Limit of Detection (LOD) | ~0.01 ng/mL | [4] |
| Observed Antemortem Concentrations | <1.0 - 22 ng/mL | [8] |
| Example Fatal Case Concentration | 5.6 ng/mL (in antemortem blood) | [9] |
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for the analysis of this compound in serum.
Logical Relationships in this compound Analysis
Caption: Key relationships in the bioanalysis of this compound.
References
- 1. Analytically Confirmed Intoxications Involving MDMB-CHMICA from the STRIDA Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 6. Identification of synthetic cannabinoid methyl 2-{[1-(cyc... [degruyterbrill.com]
- 7. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and clinical findings of cases positive for the novel synthetic cannabinoid receptor agonist MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatal intoxication with synthetic cannabinoid MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of MDMB-CHMICA in Whole Blood using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of the synthetic cannabinoid MDMB-CHMICA (methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate) in whole blood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation for sample preparation, followed by a robust chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative analysis of MDMB-CHMICA in a forensic or clinical research setting.
Introduction
MDMB-CHMICA is a potent indole-based synthetic cannabinoid that acts as a full agonist of the CB1 receptor. Its consumption has been associated with numerous serious adverse health effects and fatalities. Consequently, the development of reliable and sensitive analytical methods for the detection and quantification of MDMB-CHMICA in biological matrices is crucial for forensic toxicology and clinical monitoring. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of such compounds in complex biological samples.[1][2] This application note provides a comprehensive and validated LC-MS/MS protocol for the routine analysis of MDMB-CHMICA in whole blood.
Experimental Protocol
Materials and Reagents
-
MDMB-CHMICA reference standard
-
Internal Standard (IS), e.g., JWH-018-d9
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Drug-free whole blood for calibration and quality control samples
Sample Preparation: Protein Precipitation
-
Pipette 200 µL of whole blood sample, calibrator, or quality control into a 2.0 mL microcentrifuge tube.[2]
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of JWH-018-d9 in methanol) to each tube, achieving a final concentration of 10 ng/mL.[2]
-
Add 600 µL of ice-cold acetonitrile dropwise while continuously vortexing the sample.[2] This ensures efficient protein precipitation.
-
Vortex the mixture for 5 minutes.[2]
-
Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant (organic solvent layer) to a clean 2 mL glass vial.[2]
-
Evaporate the acetonitrile to dryness under a gentle stream of nitrogen or air at 30-40°C.[2][3]
-
Reconstitute the dry residue in 100 µL of a mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (1:4, v/v).[2]
-
Transfer the reconstituted solution to an autosampler vial with a micro-insert for LC-MS/MS analysis.
Liquid Chromatography
-
System: A UHPLC system capable of binary gradient elution.
-
Column: Accucore™ C30 column (150 × 2.1 mm, 2.6 µm) or equivalent.[4]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 20 15.0 0.4 60 15.1 0.5 95 16.0 0.5 95 16.1 0.4 20 | 20.0 | 0.4 | 20 |
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MS Parameters (typical values, should be optimized for the specific instrument):
-
MRM Transitions: The following transitions should be optimized for the specific instrument. The precursor ion for MDMB-CHMICA ([M+H]+) is m/z 385.5.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| MDMB-CHMICA | 385.5 | 240.1 | 144.1 | Optimize |
| JWH-018-d9 (IS) | 351.2 | 224.2 | 155.1 | Optimize |
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of synthetic cannabinoids using LC-MS/MS, based on published literature.
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 10 ng/mL | |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/mL | [3] |
| Intra-day Precision (%CV) | < 10% | [3] |
| Inter-day Precision (%CV) | < 10% | [3] |
| Accuracy (%Bias) | < 10% | [3] |
| Recovery | 83.1 - 97.5% | [3] |
Experimental Workflow Diagram
Caption: Workflow for MDMB-CHMICA quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive protocol for the quantification of MDMB-CHMICA in whole blood. The simple protein precipitation sample preparation method is efficient and suitable for routine analysis. The chromatographic and mass spectrometric parameters are optimized for the selective detection of the target analyte. This method is well-suited for forensic and clinical laboratories that require the reliable quantification of MDMB-CHMICA.
References
- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Screening of MMB-CHMICA and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate), also known as AMB-CHMICA, is a potent indole-based synthetic cannabinoid. Its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and drug development research. These application notes provide detailed protocols for the screening of this compound and its primary metabolites in various biological specimens using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The methodologies are primarily based on established protocols for the closely related and often co-abused synthetic cannabinoid, MDMB-CHMICA, and should be validated specifically for this compound before implementation.
Metabolic Pathways of this compound
The metabolism of this compound is expected to be similar to that of MDMB-CHMICA, primarily involving two major biotransformation pathways:
-
Ester Hydrolysis: The methyl ester group is hydrolyzed to form a carboxylic acid metabolite.
-
Oxidative Metabolism: Hydroxylation can occur at various positions on the cyclohexyl ring and the indole moiety.
A combination of these pathways can also occur, leading to hydroxylated carboxylic acid metabolites. The primary target analytes for screening should include the parent compound and its major hydrolyzed and hydroxylated metabolites.
Metabolic Pathway of this compound.
Experimental Workflow
A general workflow for the screening of this compound and its metabolites in biological samples is depicted below. This workflow includes sample preparation, instrumental analysis, and data processing.
Experimental Workflow for this compound Screening.
Quantitative Data Summary
The following table summarizes typical analytical parameters for the detection of MDMB-CHMICA, which can be used as a starting point for the validation of an this compound screening method. It is imperative to establish and validate these parameters specifically for this compound.
| Analyte | Matrix | Method | LOD | LOQ | Linearity Range | Reference |
| MDMB-CHMICA | Whole Blood | LC-MS/MS | 0.04 ng/mL | 0.1 ng/mL | 0.1 - 10 ng/mL | [1] |
| MDMB-CHMICA | Urine | LC-MS/MS | 0.02 ng/mL | 0.05 ng/mL | 0.05 - 5 ng/mL | [2] |
| MDMB-CHMICA | Hair | UPLC-MS/MS | 0.5 - 5 pg/mg | 1 - 10 pg/mg | Not Specified | [3] |
Experimental Protocols
Sample Preparation
a) Urine Sample Preparation
-
To 1 mL of urine, add 50 µL of an internal standard working solution (e.g., this compound-d5).
-
Add 500 µL of β-glucuronidase solution in acetate buffer (pH 5).
-
Incubate at 60°C for 1 hour to deconjugate glucuronidated metabolites.
-
Perform a liquid-liquid extraction (LLE) with 3 mL of a non-polar organic solvent (e.g., n-butyl chloride).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
b) Blood/Serum Sample Preparation
-
To 0.5 mL of blood or serum, add 50 µL of an internal standard working solution.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
c) Hair Sample Preparation
-
Wash approximately 20 mg of hair with dichloromethane and then methanol to remove external contamination.
-
Pulverize the dried hair sample using a ball mill.
-
Add 1 mL of methanol and the internal standard.
-
Sonicate for 2 hours at 50°C.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the methanolic extract and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
LC-MS/MS Method
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor and product ions for this compound and its metabolites must be determined by infusing pure standards. For this compound (precursor ion m/z 371.2), potential product ions could be m/z 240.2, 144.1, and 55.2.[4]
GC-MS Method
-
Instrument: A gas chromatograph coupled to a single or tandem quadrupole mass spectrometer.
-
Column: A low-bleed capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: Splitless injection of 1 µL at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Note: Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary for polar metabolites to improve chromatographic performance.
Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.
Synthetic Cannabinoid Signaling Pathway.
Disclaimer: The provided protocols and data are intended for informational purposes for research and forensic applications. All analytical methods must be fully validated in-house to ensure accuracy, precision, and reliability for their intended purpose. The information is largely based on the analysis of MDMB-CHMICA, and specific parameters for this compound will require optimization.
References
- 1. Analysis and clinical findings of cases positive for the novel synthetic cannabinoid receptor agonist MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of synthetic cannabinoid methyl 2-{[1-(cyc... [degruyterbrill.com]
Application Notes and Protocols for Studying MMB-CHMICA Metabolism using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA (methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate), also known as MDMB-CHMICA, is a potent synthetic cannabinoid that has been associated with numerous public health concerns. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting in vivo drug metabolism.
The primary metabolic transformations of this compound involve two key pathways:
-
Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite.
-
Hydroxylation: Addition of a hydroxyl group, predominantly on the cyclohexylmethyl (CHM) moiety.[1][2][3]
These reactions are primarily catalyzed by carboxylesterases and cytochrome P450 (CYP) enzymes present in the liver microsomes. The resulting metabolites are often more polar and readily excreted from the body, making them important targets for analytical detection in biological samples.[1][2]
Data Presentation
The following tables summarize the key metabolites of this compound and the kinetic parameters for its primary metabolic pathway.
Table 1: Major Phase I Metabolites of this compound Identified in Human Liver Microsome Incubations
| Metabolite ID | Metabolic Reaction | Description |
| M1 | Ester Hydrolysis | This compound carboxylic acid |
| M2 | Monohydroxylation | Hydroxylation on the cyclohexylmethyl moiety |
| M3 | Dihydroxylation | Dihydroxylation on the cyclohexylmethyl moiety |
| M4 | Ester Hydrolysis + Monohydroxylation | Formation of the carboxylic acid followed by hydroxylation |
Table 2: Michaelis-Menten Kinetic Parameters for this compound Ester Hydrolysis by Human Carboxylesterases
| Enzyme | Km (µM) | Vmax (relative units) | In Vitro Intrinsic Clearance (Clint) (relative units) |
| hCES1b | 39.3 | 20.8 AU/min/mg | 0.53 AU/min/mg/µM |
Data adapted from "Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases".
Mandatory Visualizations
Caption: Metabolic pathway of this compound in human liver microsomes.
Caption: Experimental workflow for this compound metabolism study.
Experimental Protocols
In Vitro Incubation of this compound with Human Liver Microsomes
This protocol is designed to identify the phase I metabolites of this compound.
a. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Methanol
-
Water (LC-MS grade)
-
Formic Acid
b. Preparation of Solutions:
-
This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound in methanol.
-
Working Solution (100 µM): Dilute the stock solution with methanol.
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a standard potassium phosphate buffer.
c. Incubation Procedure:
-
Prepare incubation tubes on ice.
-
To each tube, add the following in order:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final concentration of 0.5 - 1.0 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution (final substrate concentration typically 1-10 µM).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Include negative control incubations without the NADPH regenerating system to identify non-enzymatic degradation.
d. Sample Preparation for LC-MS/MS Analysis:
-
Vortex the quenched reaction mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Method for the Analysis of this compound and its Metabolites
This method is suitable for the detection and identification of this compound and its primary metabolites.
a. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over the run to elute the analytes. A starting condition of 95% A and 5% B, ramping to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
MRM Transitions: The following precursor and product ion pairs can be used for the detection of this compound and its major metabolites.
Table 3: MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 385.2 | 240.1 | 144.1 |
| Ester Hydrolysis Metabolite | 371.2 | 226.1 | 144.1 |
| Monohydroxylated Metabolite | 401.2 | 240.1 | 160.1 |
Note: These m/z values are based on the monoisotopic masses and may vary slightly depending on the instrument calibration. It is recommended to optimize the collision energies for each transition on the specific instrument being used.
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the in vitro metabolism of this compound using human liver microsomes. By employing these methods, researchers can identify key metabolites, understand the primary metabolic pathways, and generate crucial data for forensic, clinical, and drug development applications. The use of high-resolution mass spectrometry can further aid in the structural elucidation of novel metabolites.
References
Application Note: GC-MS for the Identification and Quantification of Synthetic Cannabinoids in Herbal Mixtures
Introduction
Synthetic cannabinoids (SCs) are a large and diverse class of psychoactive compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component in cannabis.[1][2] These substances are often sprayed onto dried plant material and sold as "herbal incense" or "potpourri," circumventing drug laws by labeling them "not for human consumption".[3] The constant emergence of new SC analogs presents a significant challenge for forensic and clinical laboratories. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted analytical technique for the definitive identification and quantification of these compounds in complex matrices like herbal mixtures.[1][4] Its high chromatographic resolution, sensitive detection, and extensive spectral libraries make it an invaluable tool for researchers, law enforcement, and public health professionals.
Advantages of GC-MS for Synthetic Cannabinoid Analysis
Gas Chromatography-Mass Spectrometry offers several key advantages for the analysis of SCs in herbal products:
-
High Selectivity: The gas chromatograph separates individual compounds from the complex botanical matrix before they enter the mass spectrometer, minimizing interference.[3]
-
Definitive Identification: The mass spectrometer fragments molecules into unique patterns (mass spectra) that serve as a chemical fingerprint. By matching this fragmentation pattern and the chromatographic retention time to a certified reference standard, an unambiguous identification can be made.[5]
-
Sensitivity: GC-MS, particularly when operating in Selected Ion Monitoring (SIM) mode or when using a tandem MS (MS/MS) system, can detect SCs at trace levels.[3][5]
-
Quantitative Analysis: The technique provides accurate and precise quantification of the target compounds, with studies showing excellent linearity over a range of concentrations.[1][2] The concentration of SCs in herbal products can vary widely, typically ranging from 1.5 to 119 mg/g.[2][4]
-
Enhanced Specificity with GC-MS/MS: For highly complex matrices, Triple Quadrupole GC-MS (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers significantly improved selectivity and signal-to-noise ratios.[3] This technique isolates a specific precursor ion, fragments it, and then monitors for a specific product ion, effectively filtering out chemical noise.[3]
Experimental Protocols
The following sections provide a generalized protocol for the extraction and analysis of synthetic cannabinoids from herbal mixtures using GC-MS.
1. Sample Preparation: Solvent Extraction
This protocol describes a common method for extracting synthetic cannabinoids from a plant matrix for GC-MS analysis.[5][6][7]
Materials:
-
Homogenized herbal mixture sample
-
Methanol (or Ethanol, Ethyl Acetate), HPLC grade or higher[7]
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
2 mL autosampler vials
Procedure:
-
Accurately weigh approximately 100 mg of the homogenized herbal sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough extraction of the cannabinoids.[6]
-
Centrifuge the suspension at 5000 rpm for 5 minutes to pellet the solid plant material.[6]
-
Carefully collect the supernatant. For cleaner extracts, filter the supernatant through a 0.45 µm syringe filter into a clean tube.[6]
-
Transfer an aliquot of the filtered extract into a 2 mL autosampler vial for GC-MS analysis. A dilution with the extraction solvent may be necessary if high concentrations are expected.
2. Instrumental Analysis: GC-MS Parameters
The following are typical GC-MS parameters for the analysis of synthetic cannabinoids. Parameters should be optimized for the specific instrument and target analytes.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5977B MSD or 7000 Series Triple Quadrupole)[3][8]
Typical GC Conditions:
-
Injection Mode: Splitless (1 µL injection volume)[8]
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.2 mL/min[8][9]
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm i.d. x 0.25 µm film thickness[8][9]
-
Oven Program:
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[8]
-
Scan Mode:
-
Full Scan: 40-550 m/z for qualitative screening and identification of unknown compounds.[9]
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis of target compounds.
-
Data Presentation
Quantitative data is critical for method validation and reporting. The tables below summarize typical performance characteristics for GC-MS methods analyzing synthetic cannabinoids.
Table 1: Example Synthetic Cannabinoids and Molecular Information
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| JWH-018 | JWH-018 | C₂₄H₂₃NO | 341.45 |
| JWH-073 | JWH-073 | C₂₃H₂₁NO | 327.42 |
| AM-2201 | AM-2201 | C₂₄H₂₂FNO | 359.44 |
| UR-144 | UR-144 | C₂₁H₂₉NO | 311.46 |
| 5F-MDMB-PICA | 5F-MDMB-PICA | C₂₀H₂₇FN₂O₃ | 378.44 |
| AB-CHMINACA | AB-CHMINACA | C₂₀H₂₈N₂O₂ | 344.45 |
| AB-FUBINACA | AB-FUBINACA | C₂₀H₂₁FN₄O | 368.41 |
Table 2: Example GC-MS Method Validation Data
Note: The following data is compiled from studies analyzing SCs in biological matrices, but it is representative of the performance achievable for herbal matrix analysis.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Reference |
| 5F-CUMYL-PICA | Whole Blood | 0.1 | 0.50 | Not Specified | [10] |
| 5F-MDMB-PICA | Whole Blood | 0.11 | 0.50 | Not Specified | [10] |
| JWH-018 | Urine | 0.225 | 3.375 | > 0.990 | [11] |
| JWH-073 | Urine | 0.225 | 3.375 | > 0.990 | [11] |
| AM-2201 | Urine | 0.225 | 3.375 | > 0.990 | [11] |
| AB-FUBINACA | Seized Material | Not Specified | Not Specified | ~0.999 | [1][2] |
| AB-CHMINACA | Seized Material | Not Specified | Not Specified | ~0.999 | [1][2] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of synthetic cannabinoids.
Caption: Principle of Triple Quadrupole (GC-MS/MS) for enhanced selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
Application Notes and Protocols for in vitro CB1 Receptor Activation Assays for Synthetic Cannabinoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of synthetic cannabinoids (SCs) as potent activators of the cannabinoid type 1 (CB1) receptor necessitates robust and reliable in vitro assays to characterize their pharmacological properties. These assays are crucial for understanding their mechanism of action, predicting their psychoactive effects, and assessing their potential for abuse and toxicity. This document provides detailed application notes and protocols for key in vitro assays used to determine the binding affinity and functional activity of synthetic cannabinoids at the CB1 receptor.
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαi/o proteins. This initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestin. The assays described herein provide quantitative measures of these events, allowing for a comprehensive pharmacological profiling of novel synthetic cannabinoids.
Key in vitro Assays for CB1 Receptor Activation
Several key assays are employed to characterize the interaction of synthetic cannabinoids with the CB1 receptor:
-
Receptor Binding Assays: Determine the affinity of a compound for the CB1 receptor.
-
G-Protein Activation Assays: Measure the extent to which a compound activates the G-protein signaling cascade.
-
Second Messenger Assays (cAMP): Quantify the downstream effect of G-protein activation on the production of cyclic AMP.
-
β-Arrestin Recruitment Assays: Assess the ability of a compound to induce the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and signaling.
I. Receptor Binding Assays
Receptor binding assays are fundamental for determining the affinity of a synthetic cannabinoid for the CB1 receptor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
A. Radioligand Binding Assay
This classic method utilizes a radiolabeled ligand that binds to the CB1 receptor. The ability of a test compound (unlabeled synthetic cannabinoid) to displace the radioligand is measured, providing an indirect measure of its binding affinity.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., from mouse) or cultured cells expressing the human CB1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4).[1]
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A), and varying concentrations of the synthetic cannabinoid test compound.[1][2]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive CB1 receptor ligand (e.g., CP55,940).[1]
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[1][3]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Surface Plasmon Resonance (SPR) Biosensor Assay
SPR is a non-isotopic method that allows for the real-time measurement of binding interactions. This technique can provide kinetic data (association and dissociation rates) in addition to affinity data.[2]
Experimental Protocol:
-
Chip Preparation:
-
Immobilize purified CB1 receptor protein onto a sensor chip surface. The optimal pH for immobilization should be determined empirically (e.g., pH 5.0).[2]
-
-
Binding Measurement:
-
Flow a solution containing the synthetic cannabinoid test compound over the sensor chip surface.
-
The binding of the synthetic cannabinoid to the immobilized CB1 receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, flow buffer without the test compound over the chip to measure the dissociation of the compound from the receptor.
-
-
Data Analysis:
-
The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to appropriate binding models.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka. The association constant (Ka) is the reciprocal of KD.[2]
-
Quantitative Data: CB1 Receptor Binding Affinity of Synthetic Cannabinoids
| Compound | Ki (nM) | Assay Type | Reference |
| Δ⁹-THC | 230 | Radioligand Binding | [2] |
| JWH-015 | 23000 | Radioligand Binding | [2] |
| JWH-018 | - | - | [4] |
| JWH-210 | 26 | Radioligand Binding | [2] |
| JWH-250 | 110 | Radioligand Binding | [2] |
| RCS-4 | 7300 | Radioligand Binding | [2] |
| AM-2201 | - | - | [4] |
| UR-144 | - | - | [4] |
| XLR-11 | - | - | [4] |
| CP-55,940 | - | - | [4] |
| Compound | Ka (M⁻¹) | Assay Type | Reference |
| Δ⁹-THC | 6.45 × 10¹⁰ | SPR | [2] |
| JWH-015 | 1.47 × 10¹⁰ | SPR | [2] |
| JWH-210 | 1.05 × 10¹² | SPR | [2] |
| JWH-250 | 1.53 × 10¹¹ | SPR | [2] |
| RCS-4 | 3.63 × 10¹⁰ | SPR | [2] |
II. G-Protein Activation Assays: [³⁵S]GTPγS Binding
This functional assay measures the activation of G-proteins following agonist binding to the CB1 receptor. [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, binds to the Gα subunit upon its activation. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.[5][6]
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the CB1 receptor as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP (to ensure binding is to the GTP site), and varying concentrations of the synthetic cannabinoid test compound in an appropriate assay buffer.
-
To determine non-specific binding, include wells with an excess of unlabeled GTPγS.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting dose-response curve.
-
Quantitative Data: CB1 Receptor Functional Activity of Synthetic Cannabinoids ([³⁵S]GTPγS Assay)
| Compound | EC50 (nM) | Emax (% of CP-55,940) | Reference |
| JWH-018 | 6.82 | 100 | [7] |
| AM-2201 | ND | 100 | [7] |
| UR-144 | 159 | 100 | [7] |
| XLR-11 | 98 | 100 | [7] |
| CP-55,940 | 3.36 | - | [7] |
| ND: Not Determined |
III. Second Messenger Assays: cAMP Inhibition
Activation of the Gαi/o-coupled CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This change can be measured using various assay formats, including competitive enzyme immunoassays (EIA) or bioluminescence resonance energy transfer (BRET) assays.[6][9]
A. cAMP Enzyme Immunoassay (EIA)
This assay is based on the competition between cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.[9]
-
Perform the cAMP EIA according to the manufacturer's instructions (e.g., Amersham cAMP Biotrak EIA System).[9] This typically involves adding the cell lysate to a microplate pre-coated with a capture antibody, followed by the addition of enzyme-labeled cAMP and a substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
B. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET-based cAMP assays utilize a biosensor that changes its conformation upon binding to cAMP, leading to a change in the BRET signal. This allows for real-time measurement of cAMP levels in living cells.[6]
Experimental Protocol:
-
Cell Transfection and Culture:
-
Transfect cells expressing the CB1 receptor with a cAMP BRET biosensor.[6]
-
Culture the transfected cells in a suitable microplate.
-
-
Assay Procedure:
-
Add the synthetic cannabinoid test compound to the cells.
-
Add the substrate for the luciferase component of the BRET biosensor.
-
Measure the BRET signal over time using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the logarithm of the test compound concentration to determine the EC50 value.
-
Quantitative Data: CB1 Receptor Functional Activity of Synthetic Cannabinoids (cAMP Assay)
| Compound | EC50 (nM) | Reference |
| AB-FUBINACA | 18 | [10] |
| JWH-018 | 46 | [10] |
| XLR-11 | 214 | [10] |
| WIN 55,212-2 | 523 | [10] |
| UR-144 | 532 | [10] |
IV. β-Arrestin Recruitment Assays
Upon agonist binding and subsequent receptor phosphorylation, β-arrestins are recruited to the CB1 receptor. This interaction can be measured using assays like the PathHunter® β-arrestin recruitment assay, which is based on enzyme fragment complementation.[11][12]
Experimental Protocol (PathHunter® Assay):
-
Cell Culture:
-
Use a cell line engineered to co-express the CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Agonist Stimulation:
-
Plate the cells in a 384-well plate.[11]
-
Add the synthetic cannabinoid test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate to a chemiluminescent product.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the EC50 and Emax values from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Caption: CB1 receptor signaling cascade upon synthetic cannabinoid binding.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
cAMP Inhibition Assay Workflow
Caption: Workflow for a cAMP inhibition assay.
β-Arrestin Recruitment Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. antoniocasella.eu [antoniocasella.eu]
- 8. marshall.edu [marshall.edu]
- 9. marshall.edu [marshall.edu]
- 10. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of MMB-CHMICA from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA, a potent synthetic cannabinoid, has been a compound of interest in forensic toxicology and drug metabolism studies. Its detection in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical and forensic investigations. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and clean extracts, making it ideal for the analysis of this compound in complex biological samples such as blood, urine, and oral fluid.[1][2] This document provides detailed application notes and standardized protocols for the solid-phase extraction of this compound from various biological matrices.
Signaling Pathway of this compound
This compound acts as a potent agonist at the cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system.[3] This interaction is responsible for the psychoactive effects observed with synthetic cannabinoids. The signaling cascade initiated by the activation of the G-protein coupled CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Workflow for Solid-Phase Extraction
The general workflow for the solid-phase extraction of this compound from biological matrices involves four main steps: conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte of interest.[4]
Quantitative Data Summary
The following table summarizes the quantitative data for the extraction of this compound and related synthetic cannabinoids from various biological matrices using solid-phase extraction.
| Biological Matrix | Analyte(s) | SPE Sorbent | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Oral Fluid | This compound, ADB-CHMICA, etc. | Supel-Select HLB | 0.6 - 0.7 µg/L | 2.2 - 2.6 µg/L | 85 - 94 | [5] |
| Urine | 11 Synthetic Cannabinoids | Oasis HLB | 0.01 - 0.1 | 0.01 - 0.1 | 69.90 - 118.39 | [6] |
| Blood | MDMB-CHMICA | Not Specified | 5.6 (antemortem) | Not Specified | Not Specified | [7] |
| Urine | MDMB-CHMICA Metabolites | Not Specified | Not Specified | Not Specified | Not Specified | [8][9] |
| Blood | 4F-MDMB-BICA | Not Specified | 0.04 | 0.04 | Not Specified | [10] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Detailed Experimental Protocols
The following protocols are generalized based on published methods and should be optimized for specific laboratory conditions and analytical instrumentation.
Protocol 1: Extraction of this compound from Oral Fluid
This protocol is adapted from a method for the determination of synthetic cannabinoids in oral fluids by LC-FD after solid-phase extraction.[5]
1. Materials and Reagents:
-
SPE Cartridges: Supel-Select HLB (hydrophilic-lipophilic balanced)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure Water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
2. Sample Pre-treatment:
-
Collect oral fluid samples and centrifuge to remove any particulate matter.
-
Take 1.0 mL of the supernatant for extraction.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the Supel-Select HLB SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of ultrapure water.[5]
-
Sample Loading: Load the 1.0 mL pre-treated oral fluid sample onto the conditioned cartridge at a flow rate of approximately 1.0 mL/min.[5]
-
Washing: Wash the cartridge with 1.0 mL of deionized water to remove polar interferences.[5]
-
Drying: Dry the cartridge under vacuum for 5 minutes.[5]
-
Elution: Elute the analytes with 1.0 mL of methanol.[5]
4. Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound and its Metabolites from Urine
This protocol is a general procedure based on methods for the analysis of synthetic cannabinoids and their metabolites in urine.[6][8][9][11]
1. Materials and Reagents:
-
SPE Cartridges: Oasis HLB or similar polymeric reversed-phase sorbent
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure Water
-
Formic Acid
-
Ammonium Hydroxide
-
β-glucuronidase (for hydrolysis of conjugated metabolites)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
2. Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1 mL of urine, add an appropriate buffer and β-glucuronidase.
-
Incubate the sample (e.g., at 45-55°C for 1 hour) to cleave glucuronide conjugates.[8][11]
-
Allow the sample to cool to room temperature.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the Oasis HLB cartridge with 2 mL of methanol followed by 2 mL of deionized water.[11]
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Washing:
-
Wash with 2 mL of deionized water.[11]
-
Wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of methanol or an appropriate mixture of organic solvents (e.g., methanol/acetonitrile).
4. Post-Extraction:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Extraction of this compound from Blood/Serum/Plasma
This protocol is a general procedure based on methods for the analysis of synthetic cannabinoids in blood matrices.[7][10][12]
1. Materials and Reagents:
-
SPE Cartridges: C18 or polymeric reversed-phase sorbent
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure Water
-
Tris-HCl buffer or similar
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
2. Sample Pre-treatment (Protein Precipitation):
-
To 0.5 mL of blood, serum, or plasma, add 1.5 mL of cold acetonitrile to precipitate proteins.[10]
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of ultrapure water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak washing solution (e.g., 5-10% methanol in water) to remove residual matrix components.
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute this compound with 1-2 mL of a strong organic solvent such as methanol, acetonitrile, or a mixture thereof.
4. Post-Extraction:
-
Evaporate the collected eluate to dryness.
-
Reconstitute the dried extract in a small volume of a suitable solvent for injection into the LC-MS/MS system.
Conclusion
The protocols outlined in this document provide a robust starting point for the extraction of this compound from various biological matrices. It is essential to validate these methods in-house to ensure they meet the specific requirements of the intended application, including sensitivity, selectivity, and reproducibility. The choice of SPE sorbent and optimization of the conditioning, washing, and elution steps are critical for achieving high-quality results in the analysis of this compound and other synthetic cannabinoids.
References
- 1. scispace.com [scispace.com]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. euda.europa.eu [euda.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatal intoxication with synthetic cannabinoid MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ojp.gov [ojp.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Structural Elucidation of MMB-CHMICA Impurities using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA, a potent synthetic cannabinoid, and its analogue MDMB-CHMICA, have been prevalent in the illicit drug market, posing significant public health risks. The clandestine synthesis of these compounds often results in the formation of numerous impurities. The identification and structural elucidation of these impurities are crucial for forensic investigations, understanding toxicological profiles, and ensuring the quality control of reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information, making it an indispensable tool for the unambiguous identification of these synthesis-related byproducts.
This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural elucidation of impurities found in illicitly synthesized this compound.
Key Synthesis-Related Impurities
Research into the synthesis of MDMB-CHMICA has identified several key impurities that are also relevant to the production of this compound due to the similarity in synthetic routes. A significant study characterized 15 synthesis-related impurities, providing valuable insights into the manufacturing processes.[1][2] These impurities can arise from incomplete reactions, side reactions, or the use of impure starting materials.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and some of its representative impurities. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 2-H | 7.65, s | 126.0 |
| 4-H | 7.95, d, 8.1 | 120.3 |
| 5-H | 7.18, ddd, 8.1, 7.0, 1.1 | 121.9 |
| 6-H | 7.12, ddd, 8.1, 7.0, 1.1 | 120.9 |
| 7-H | 7.37, d, 8.1 | 110.8 |
| N-CH₂ | 4.15, d, 7.3 | 46.9 |
| CH (cyclohexyl) | 1.85, m | 38.4 |
| CH₂ (cyclohexyl) | 1.75-1.60, m | 30.8 |
| CH₂ (cyclohexyl) | 1.30-1.10, m | 26.3 |
| CH₂ (cyclohexyl) | 1.05-0.95, m | 25.4 |
| NH | 8.30, d, 8.9 | - |
| α-CH (Valine) | 4.70, dd, 8.9, 4.8 | 58.0 |
| β-CH (Valine) | 2.25, m | 31.5 |
| γ-CH₃ (Valine) | 1.00, d, 6.8 | 19.2 |
| γ'-CH₃ (Valine) | 0.95, d, 6.8 | 17.8 |
| O-CH₃ | 3.75, s | 52.3 |
| C=O (amide) | - | 164.5 |
| C=O (ester) | - | 173.1 |
| Indole C-3 | - | 112.9 |
| Indole C-3a | - | 128.9 |
| Indole C-7a | - | 136.3 |
Table 2: Representative ¹H and ¹³C NMR Data for Selected this compound Impurities
| Impurity Name | Structure | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound N-dealkylated | Indole ring without cyclohexylmethyl group | Absence of signals around 4.15 (N-CH₂) and 0.9-1.9 (cyclohexyl) | Absence of corresponding carbons |
| This compound methyl ester hydrolyzed | Carboxylic acid instead of methyl ester | Absence of O-CH₃ signal around 3.75 | Absence of O-CH₃ carbon; C=O (ester) shifted |
| Di-acylated Valine Methyl Ester | Two indole-3-carbonyl groups on the valine nitrogen | Complex multiplets in the aromatic and aliphatic regions | Duplication of indole and carbonyl signals |
| This compound Isopropyl Isomer | Isopropyl group instead of cyclohexylmethyl | Signals corresponding to an isopropyl group (septet and two doublets) | Signals corresponding to an isopropyl group |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 1-5 mg of the this compound sample or isolated impurity.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which the compound is soluble. Chloroform-d (CDCl₃) is commonly used for synthetic cannabinoids.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) to the vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D ¹H NMR and ¹³C NMR Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay of at least 5 times the longest T₁ of the protons of interest is crucial (e.g., 10-30 s). For qualitative analysis, 1-2 s is sufficient.
-
Number of Scans: 16-64 scans for qualitative analysis. For quantitative analysis, a higher number of scans (e.g., 64-256) may be required to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Protocol 3: 2D NMR for Structural Elucidation (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard COSY pulse sequence.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations. Use a standard HSQC pulse sequence.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds). This is crucial for connecting different fragments of the molecule. Use a standard HMBC pulse sequence.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons.
-
Structural Interpretation: Analyze the chemical shifts, coupling patterns, and 2D correlations to deduce the structure of the impurity.
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for the isolation, NMR analysis, and structural elucidation of this compound impurities.
Logical Relationship of NMR Experiments in Structural Elucidation
Caption: Interconnectivity of various NMR experiments for determining the chemical structure of an unknown impurity.
References
protocol for synthesizing chloroindole analogues of MDMB-CHMICA
I am unable to provide a detailed protocol for the synthesis of chloroindole analogues of MDMB-CHMICA. The synthesis of such compounds can be dangerous and is illegal in many jurisdictions. Providing instructions for the creation of potent, controlled substances would violate our safety policies.
MDMB-CHMICA and its analogues are synthetic cannabinoids that have been associated with severe health risks, including psychosis, seizures, and death. These substances are often sold as "designer drugs" and their chemical structures are frequently modified to circumvent existing drug laws, leading to unpredictable and potentially more dangerous pharmacological effects.
My purpose is to be helpful and harmless, and that includes protecting individuals from the dangers of creating and using illicit substances. Therefore, I cannot fulfill your request for a synthesis protocol.
For information on the health risks associated with synthetic cannabinoids, please consult resources from public health organizations such as the World Health Organization (WHO) or the National Institute on Drug Abuse (NIDA).
Application Notes: Functional Characterization of MMB-CHMICA using a cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA (also known as AMB-CHMICA) is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid type 1 (CB1) receptor.[1][2] The CB1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The determination of a compound's ability to modulate cAMP levels is a critical method for assessing its functional activity at the CB1 receptor. This application note provides a detailed protocol for quantifying the functional activity of this compound by measuring its inhibitory effect on cAMP production in a cell-based assay.
Principle of the Assay
The cAMP accumulation assay is a competitive immunoassay designed to measure intracellular cAMP levels. In this protocol, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is described. The assay principle involves stimulating cells with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels. When a CB1 receptor agonist like this compound is introduced, it activates the Gi-coupled receptor, inhibiting adenylyl cyclase and causing a measurable decrease in the forskolin-stimulated cAMP accumulation. The magnitude of this decrease is proportional to the potency and efficacy of the agonist.
Signaling Pathway of a Gi-Coupled Receptor
The activation of a Gi-coupled receptor, such as the CB1 receptor, by an agonist initiates a signaling cascade that inhibits the production of cAMP.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of MMB-CHMICA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of MMB-CHMICA.
Troubleshooting Guide
This guide addresses common issues related to matrix effects during the analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Co-elution of matrix components interfering with the analyte's interaction with the stationary phase. | - Optimize the chromatographic gradient to better separate this compound from interfering compounds. - Evaluate a different stationary phase (e.g., C18, Phenyl-Hexyl). |
| Inconsistent Analyte Response (Ion Suppression or Enhancement) | Co-eluting endogenous or exogenous matrix components are affecting the ionization efficiency of this compound in the mass spectrometer source.[1][2] | - Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a higher degree of matrix components.[3] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4] - Optimize Chromatography: Adjust the mobile phase composition and gradient to achieve better separation of this compound from the region of ion suppression. A post-column infusion experiment can help identify these regions.[5] |
| Low Analyte Recovery | - Inefficient extraction of this compound from the biological matrix. - Analyte loss during sample preparation steps (e.g., evaporation, reconstitution). | - Optimize Extraction Solvent: For LLE, test different organic solvents. For SPE, ensure the appropriate sorbent and elution solvent are used.[6] - pH Adjustment: Adjust the pH of the sample to ensure this compound is in a neutral form for optimal extraction. |
| High Variability Between Replicate Injections | Significant and variable matrix effects between different sample preparations. | - Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for reliable correction and improved precision.[7][8] - Use Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help compensate for consistent matrix effects. |
| Method Fails to Meet Validation Criteria for Accuracy and Precision | A combination of the above issues leading to unreliable quantification. | - A systematic evaluation of each step of the analytical method is necessary. This includes re-evaluating the sample preparation, chromatographic separation, and MS detection parameters.[2][9] - Consider a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than Electrospray Ionization (ESI).[4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] In the context of this compound analysis, components of biological matrices like blood, plasma, or urine can suppress or enhance the this compound signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[10]
Q2: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A2: While protein precipitation is a simple and fast technique, it is often insufficient for removing matrix components that cause significant ion suppression.[3] Solid-Phase Extraction (SPE) is generally more effective at producing cleaner extracts and reducing matrix effects.[6] The choice of SPE sorbent (e.g., polymeric, mixed-mode) and optimization of wash and elution steps are crucial for achieving high recovery and minimal matrix interference.
Q3: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A3: Yes, using a SIL-IS is highly recommended. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[7] This allows for accurate correction of signal variability, leading to improved accuracy and precision in quantification.[8]
Q4: How can I assess the extent of matrix effects in my method?
A4: The most common method is the post-extraction spike comparison.[9] This involves comparing the peak area of this compound in a solution of extracted blank matrix (spiked after extraction) to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
Q5: Can optimizing the LC method help in overcoming matrix effects?
A5: Absolutely. By optimizing the chromatographic conditions, you can separate this compound from the co-eluting matrix components that are causing ion suppression or enhancement.[5] This can be achieved by adjusting the mobile phase composition, the gradient profile, or by using a different type of analytical column to alter selectivity.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Oral Fluid (Adaptable for Plasma/Whole Blood)
This protocol is based on a method for synthetic cannabinoids in oral fluid and can be adapted for other biological matrices.[1]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., HLB) with 1.0 mL of methanol followed by 1.0 mL of ultrapure water.
-
Sample Loading: Load 1.0 mL of the pre-treated sample (e.g., centrifuged whole blood or plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute this compound from the cartridge using 1.0 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in an appropriate volume of the mobile phase.
LC-MS/MS Parameters for this compound Analysis
The following parameters are a starting point and should be optimized for your specific instrumentation.[11]
-
LC Column: A C18 column (e.g., 100 mm x 4.6 mm, 5 µm) is a suitable choice.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol
-
-
Gradient: An isocratic elution with 80% B can be a starting point, but a gradient may be necessary to separate matrix components.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Precursor Ion (m/z): 371.2
-
Product Ions (m/z): 240.2 (quantifier), 144.1 (qualifier)
-
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects. The values are illustrative and will vary depending on the specific matrix and analytical conditions.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80-95 | 40-70 (Suppression) | Fast, simple, inexpensive. | High matrix effects, potential for instrument contamination. |
| Liquid-Liquid Extraction (LLE) | 70-90 | 75-95 | Good for non-polar compounds, can provide clean extracts. | Can be labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 85-105 | 90-110 | High recovery, significant reduction in matrix effects, can be automated. | More expensive than PPT, requires method development. |
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound with options for sample preparation to mitigate matrix effects.
Caption: Troubleshooting flowchart for addressing matrix effects in this compound analysis.
References
- 1. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of synthetic cannabinoid methyl 2-{[1-(cyc... [degruyterbrill.com]
Technical Support Center: MMB-CHMICA Detection in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the sensitivity of MMB-CHMICA detection in urine.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in urine?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the detection of this compound and its metabolites in urine.[1][2][3] This technique offers excellent specificity by monitoring characteristic precursor-to-product ion transitions, allowing for reliable identification and quantification even at very low concentrations.[1] High-resolution mass spectrometry (HRMS) is also a powerful tool for identifying known and unknown metabolites.[3]
Q2: Why is it crucial to detect this compound metabolites in addition to the parent compound?
A2: this compound is extensively metabolized in the body, and the parent compound is often found at very low concentrations or is entirely absent in urine samples.[2][3] The main metabolites are formed through processes like hydrolysis of the methyl ester and oxidation of the cyclohexyl methyl side chain.[2][4] Targeting these more abundant metabolites, such as the ester hydrolysis product and various hydroxylated forms, significantly increases the detection window and the reliability of confirming this compound consumption.[2][4][5]
Q3: What are the recommended target analytes for sensitive this compound detection in urine?
A3: For sensitive and selective detection, it is recommended to target the following analytes:
-
This compound: The parent compound, although often in low concentrations.
-
Ester Hydrolysis Metabolite: A primary and abundant metabolite.[2][4][5]
-
Monohydroxylated Metabolites: Specifically, hydroxylation on the cyclohexyl methyl side chain.[2][4]
-
Hydroxylated Ester Hydrolysis Metabolites: These are also suggested as suitable targets.[2][4]
Q4: How can I improve the recovery of this compound and its metabolites from urine samples?
A4: To enhance recovery, a robust sample preparation protocol is essential. This typically involves two key steps:
-
Enzymatic Hydrolysis: Many metabolites are excreted as glucuronide conjugates.[1] Treatment with β-glucuronidase is necessary to cleave these conjugates and release the free metabolites for analysis.[1][6]
-
Extraction and Clean-up: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to remove matrix interferences and concentrate the analytes.[3][7] Optimizing the SPE sorbent and elution solvents is critical for achieving high recovery of both the parent compound and its more polar metabolites.[8]
Q5: What are common causes of low sensitivity or signal suppression in LC-MS/MS analysis of this compound?
A5: Low sensitivity or signal suppression can be attributed to several factors:
-
Matrix Effects: Co-eluting endogenous components from the urine matrix can interfere with the ionization of the target analytes in the mass spectrometer source.[5][6] Proper sample clean-up is crucial to minimize this.
-
Suboptimal Ionization Source Conditions: The settings of the electrospray ionization (ESI) source, such as temperature, gas flows, and voltage, need to be optimized for this compound and its metabolites.
-
Inappropriate Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency.
-
Degradation of Analytes: this compound and its ester metabolites can be susceptible to degradation. Proper sample storage (e.g., at -20°C) is important.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the LC gradient, flow rate, and column temperature. Ensure the mobile phase pH is appropriate for the analytes. Consider using a different LC column with a suitable stationary phase (e.g., C18).[1] |
| Inconsistent Results or Poor Reproducibility | Variability in sample preparation. | Standardize the sample preparation protocol, including incubation times and temperatures for enzymatic hydrolysis, and ensure consistent execution of extraction steps. Use of an internal standard is highly recommended to correct for variability. |
| Instability of analytes in processed samples. | Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of the analytes under the chosen storage conditions. | |
| High Background Noise in Mass Spectra | Contamination of the LC-MS system or solvents. | Use high-purity LC-MS grade solvents and reagents. Regularly flush the LC system and clean the mass spectrometer ion source. |
| Inadequate sample clean-up. | Optimize the SPE or LLE procedure to more effectively remove interfering matrix components.[8] | |
| False Negative Results | Targeting only the parent compound. | Include major metabolites, such as the ester hydrolysis and hydroxylated products, in the analytical method.[2][4][5] |
| Incomplete hydrolysis of glucuronide conjugates. | Optimize the enzymatic hydrolysis conditions (enzyme concentration, pH, temperature, and incubation time). | |
| Difficulty Differentiating this compound from Structurally Similar Synthetic Cannabinoids | Insufficient chromatographic separation or mass resolution. | Utilize a high-resolution mass spectrometer (HRMS) for more accurate mass determination.[1] Optimize the LC method to achieve baseline separation of isomers or structurally related compounds. |
Quantitative Data
Table 1: Limits of Detection (LOD) and Quantification (LLOQ) for this compound and Related Compounds in Urine
| Analyte | Method | LOD | LLOQ | Reference |
| MDMB-CHMICA | LC-HRMS | 0.6 ng/mL | 1.25 ng/mL | [12] |
| 4F-MDMB-BICA | UHPLC-MS/MS | - | 0.02 ng/mL | [5] |
| 5F-CUMYL-PICA | GC-MS/MS | 0.1 ng/mL | 0.50 ng/mL | [13] |
| 5F-MDMB-PICA | GC-MS/MS | 0.11 ng/mL | 0.50 ng/mL | [13] |
Note: Data for this compound is limited in the provided search results. The table includes data for structurally similar synthetic cannabinoids to provide a general reference for expected sensitivity.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Sample Collection and Storage:
-
Collect urine samples in sterile containers.
-
Store samples at -20°C until analysis to minimize degradation.[11]
-
-
Enzymatic Hydrolysis:
-
To a 0.5 mL aliquot of urine, add an appropriate internal standard.
-
Add β-glucuronidase enzyme solution.
-
Incubate the mixture at an optimized temperature (e.g., 45°C) and time (e.g., 1 hour) to ensure complete hydrolysis of glucuronide conjugates.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., deionized water, followed by a low percentage of organic solvent) to remove polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with additives).[14]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Kinetex C18, 100 mm x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 2 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.[1]
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[1]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring at least two transitions per analyte for confident identification.[1]
-
Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) should be optimized for each target analyte to maximize sensitivity.
-
Visualizations
Caption: Metabolic pathway of this compound in the human body.
Caption: General experimental workflow for this compound detection in urine.
Caption: Troubleshooting logic for low sensitivity in this compound analysis.
References
- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 2. Phase I metabolism of the highly potent synthetic cannabinoid MDMB-CHMICA and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ojp.gov [ojp.gov]
Technical Support Center: MMB-CHMICA Analytical Standards and Reference Materials
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and analysis of MMB-CHMICA analytical standards and reference materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: For long-term stability, this compound analytical standards should be stored under controlled conditions to minimize degradation. Based on manufacturer recommendations and stability studies on related compounds, the following conditions are advised:
-
Neat Solid: Store at -20°C in a tightly sealed container, protected from light and moisture. A manufacturer has indicated that the neat solid is stable for at least two years under these conditions[1].
-
In Solution: For solutions, such as 1 mg/mL in acetonitrile, storage at -20°C is also recommended. A manufacturer suggests a stability of at least three years when stored in acetonitrile at this temperature[2]. To prevent solvent evaporation and concentration changes, use vials with tight-fitting caps.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, like other synthetic cannabinoids with a methyl ester group, is hydrolysis. This reaction cleaves the methyl ester to form the corresponding carboxylic acid metabolite. Studies on the hydrolytic stability of various synthetic cannabinoids have shown that methyl esters are susceptible to this degradation, particularly in aqueous or biological matrices. The rate of hydrolysis is influenced by temperature and pH. Additionally, thermal degradation can occur, especially during analysis by gas chromatography-mass spectrometry (GC-MS)[3][4]. A study on the closely related MDMB-CHMICA identified two degradation products during stability tests, suggesting that other degradation pathways may also be possible[2][5].
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is limited, it is a general best practice to protect all analytical standards from light to prevent photodegradation. Indole-containing compounds can be susceptible to degradation upon exposure to UV and visible light. Therefore, it is recommended to store this compound in amber vials or in a dark location.
Q4: Which solvents are suitable for preparing this compound solutions?
A4: Acetonitrile and methanol are commonly used solvents for preparing stock and working solutions of this compound for analysis by liquid chromatography-mass spectrometry (LC-MS)[6][7]. For other applications, ensure the chosen solvent is compatible with the analytical technique and does not promote degradation. Given the susceptibility of the ester group to hydrolysis, aprotic solvents may offer better stability for long-term storage of solutions.
Troubleshooting Guides
Low or No Analyte Response in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Degradation of Standard | - Verify the storage conditions and age of the standard. - Prepare a fresh working solution from a new stock solution or a new vial of the reference material. - Analyze for the presence of the hydrolysis product (this compound carboxylic acid) to confirm degradation. |
| Adsorption to Surfaces | - Use silanized glass or polypropylene vials and inserts to minimize adsorption, as cannabinoids can be "sticky". - Ensure all transfer lines and instrument components are properly passivated. |
| Matrix Effects | - In biological samples, co-eluting matrix components can cause ion suppression. - Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interferences. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Incorrect MS Parameters | - Optimize MS parameters (e.g., cone voltage, collision energy) for this compound. - Confirm the correct precursor and product ions are being monitored in MRM mode. |
Inconsistent Quantification Results
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Use calibrated pipettes and balances for preparing standards. - Perform serial dilutions carefully and use fresh solvent for each dilution. - Prepare calibration standards fresh for each analytical run. |
| Solvent Evaporation | - Use vials with high-quality septa to prevent solvent evaporation from standards and samples, especially in the autosampler. |
| Instability in Solution | - Avoid storing working solutions at room temperature for extended periods. Prepare fresh as needed. - If using aqueous mobile phases, be aware of potential for hydrolysis on the autosampler. |
| Carryover | - Implement a robust needle and injection port washing procedure between samples. - Inject a blank solvent after a high concentration sample to check for carryover. |
Presence of Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation Products | - The most likely degradation product is the this compound carboxylic acid due to hydrolysis. Confirm its presence by comparing with a reference standard if available, or by high-resolution mass spectrometry. |
| Thermal Degradation (GC-MS) | - The high temperatures of the GC inlet can cause degradation of indole-containing synthetic cannabinoids[4]. - Consider using a lower injection port temperature or derivatization to improve thermal stability. - LC-MS/MS is often preferred for the analysis of these compounds to avoid thermal degradation issues. |
| Isomers or Impurities | - Verify the purity of the analytical standard from the certificate of analysis. - Isomeric compounds may be present in illicit samples. Use a chromatographic method with sufficient resolution to separate potential isomers. |
Stability Data Summary
While comprehensive quantitative stability data for this compound under various conditions is not extensively published, the following tables summarize the available information and provide general guidance based on studies of related synthetic cannabinoids.
Table 1: Recommended Storage Conditions and Known Stability of this compound
| Formulation | Storage Temperature | Known Stability | Source |
| Neat Solid | -20°C | ≥ 2 years | [1] |
| 1 mg/mL in Acetonitrile | -20°C | ≥ 3 years | [2] |
Table 2: General Stability of Synthetic Cannabinoids with Methyl Ester Moieties
| Condition | Effect on Stability | Primary Degradation Product | Recommendations |
| Elevated Temperature | Increased degradation rate. | Hydrolysis product (Carboxylic Acid) | Store standards at or below -20°C. Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions / High Humidity | Promotes hydrolysis of the ester linkage. | Hydrolysis product (Carboxylic Acid) | Prepare aqueous solutions fresh. For long-term storage, use aprotic organic solvents like acetonitrile. |
| Extreme pH (Acidic or Basic) | Catalyzes hydrolysis. | Hydrolysis product (Carboxylic Acid) | Maintain solutions at a neutral pH if possible. Be aware of the pH of your sample matrix and mobile phase. |
| Light Exposure | Potential for photodegradation. | Various photoproducts possible. | Store all standards and solutions in amber vials or protected from light. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The goal is to identify potential degradation products and determine the stability-indicating capability of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently as base hydrolysis is often rapid. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid reference material and a solution to elevated temperatures (e.g., 80°C) in a calibrated oven for a defined period.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., xenon lamp providing ICH Q1B conditions) for a defined duration. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as HPLC with UV and/or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating method is crucial for accurately quantifying the analyte in the presence of its degradation products.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Use a mobile phase gradient with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).
-
-
Method Optimization:
-
Analyze a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and any matrix components. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical profiling of the synthetic cannabinoid MDMB-CHMICA: Identification, assessment, and stability study of synthesis-related impurities in seized and synthesized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00722A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of synthetic cannabinoid methyl 2-{[1-(cyc... [degruyterbrill.com]
- 7. Identification of synthetic cannabinoid methyl 2-{[1-(cyc... [degruyterbrill.com]
Technical Support Center: Quantifying Third-Generation Synthetic Cannabinoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of third-generation synthetic cannabinoids. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to quantify third-generation synthetic cannabinoids?
A1: The quantification of third-generation synthetic cannabinoids presents several analytical challenges. The primary difficulties stem from the constant emergence of new compounds with modified chemical structures, which makes it hard for analytical methods to keep pace.[1][2] There is often a lack of commercially available certified reference standards and isotopically labeled internal standards for these novel substances, which are crucial for accurate quantification.[1][3] Furthermore, these compounds are extensively metabolized in the body, requiring the identification of specific metabolites to confirm consumption, especially in urine samples.[1][4] Biological samples like blood, urine, and oral fluid are complex matrices that can interfere with the analysis, leading to matrix effects that impact accuracy and sensitivity.[1][5][6] Some of these cannabinoids are also thermally unstable, which can lead to degradation during analysis by gas chromatography.[7]
Q2: What are the most common analytical techniques for quantifying third-generation synthetic cannabinoids?
A2: The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8][9][10] LC-MS/MS is often preferred due to the thermal instability of some synthetic cannabinoids and its high sensitivity and selectivity.[7] High-resolution mass spectrometry (HRMS) is also becoming a valuable tool for non-targeted screening, allowing for the identification of new, unknown compounds.[1][11]
Q3: What are "matrix effects," and how can they be minimized?
A3: Matrix effects are the alteration of analyte ionization, and therefore signal intensity, due to the presence of co-eluting compounds from the sample matrix (e.g., blood, urine). This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1] To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.[6] Microextraction by packed sorbent (MEPS) is another effective technique for small sample volumes.[8]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard that is structurally similar to the analyte can help to compensate for matrix effects.[1]
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.
Q4: Where can I obtain reference standards for new synthetic cannabinoids?
A4: Obtaining reference standards for the newest synthetic cannabinoids can be challenging due to their recent emergence. However, several commercial suppliers specialize in reference materials for forensic and research purposes.[3][12] It is advisable to check the catalogs of these suppliers regularly, as they are constantly updating their offerings. In some cases, custom synthesis may be required for compounds that are not yet commercially available.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of third-generation synthetic cannabinoids.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Active sites on the analytical column.2. Incompatible mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Analyte adsorption to sample containers. | 1. Use a column with end-capping or a different stationary phase.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.4. Use silanized glass vials or polypropylene vials to prevent adsorption. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample preparation or storage.3. Suboptimal pH for extraction. | 1. Optimize the SPE or LLE protocol by testing different sorbents or solvents.2. Store samples at low temperatures (refrigerated or frozen) and minimize freeze-thaw cycles.[10] Analyze samples as soon as possible after collection.3. Adjust the pH of the sample to ensure the analyte is in a neutral form for efficient extraction. |
| High Signal Variability Between Replicates | 1. Inconsistent sample injection volume.2. Matrix effects varying between samples.3. Inhomogeneous sample. | 1. Check the autosampler for proper function and ensure there are no air bubbles in the syringe.2. Use an internal standard and matrix-matched calibrators. Re-optimize the sample cleanup procedure.3. Ensure the sample is thoroughly mixed (e.g., vortexed) before taking an aliquot for analysis. |
| No Analyte Peak Detected | 1. The concentration of the analyte is below the limit of detection (LOD).2. The parent compound has been fully metabolized.3. Incorrect mass transitions are being monitored (in MS/MS). | 1. Concentrate the sample or use a more sensitive instrument. Develop a method with a lower LOD.2. Develop an analytical method to target the major metabolites of the synthetic cannabinoid.[1] 3. Optimize the MS/MS parameters by infusing a standard of the analyte to determine the correct precursor and product ions. |
| Difficulty Differentiating Isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the chromatographic method by using a longer column, a smaller particle size, or a different stationary phase. Chiral chromatography may be necessary for enantiomers. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of third-generation synthetic cannabinoids.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Synthetic Cannabinoids
| Compound | Matrix | Analytical Method | LOD | LOQ |
| 5F-ADB | Oral Fluid | GC-MS | 10-20 µg/L | - |
| MMB-CHMICA | Oral Fluid | GC-MS | 10-20 µg/L | - |
| THJ-2201 | Oral Fluid | GC-MS | 10-20 µg/L | - |
| CUMYL-4CN-BINACA | Oral Fluid | GC-MS | 10-20 µg/L | - |
| MDMB-CHMCZCA | Oral Fluid | GC-MS | 10-20 µg/L | - |
| 19 Synthetic Cannabinoids | Oral Fluid | LC-MS/MS | 1 ng/mL | 2.5 ng/mL |
| 11 Synthetic Cannabinoids | Urine | LC-MS/MS | - | 0.01-0.1 ng/mL |
Data synthesized from multiple sources.[6][8][9]
Table 2: Recovery and Matrix Effects for Selected Synthetic Cannabinoids
| Compound(s) | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| 5F-ADB, this compound, THJ-2201, CUMYL-4CN-BINACA | Synthetic Saliva | MEPS | 89-124 | - |
| MDMB-CHMCZCA | Field Saliva | MEPS | 62-66 | - |
| 11 Synthetic Cannabinoids | Urine | SPE | 69.90-118.39 | 80-100 (for most) |
| 35 Illicit Drugs (including SCs) | Plasma | - | - | 3-20 (relative) |
Data synthesized from multiple sources.[1][6][8]
Experimental Protocols
Protocol 1: Quantification of Third-Generation Synthetic Cannabinoids in Oral Fluid by MEPS-GC-MS
This protocol is a generalized procedure based on a method for the determination of five third-generation synthetic cannabinoids.[8]
1. Sample Preparation (MEPS) a. Sorbent Conditioning: Aspirate 250 µL of methanol followed by 250 µL of deionized water through the C18 sorbent in the MEPS syringe. b. Sample Loading: Aspirate 250 µL of the oral fluid sample through the sorbent. c. Washing: Wash the sorbent with 250 µL of deionized water to remove interferences. d. Elution: Elute the analytes with 50 µL of methanol.
2. GC-MS Analysis a. Injection: Inject 1-2 µL of the eluate into the GC-MS system. b. GC Column: Use a capillary column suitable for drug analysis (e.g., HP-5MS). c. Oven Program: Start at an initial temperature of ~150°C, hold for 1 minute, then ramp up to ~300°C at a rate of 15-20°C/min. Hold at the final temperature for 5-10 minutes. d. MS Detection: Operate the mass spectrometer in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Protocol 2: Quantification of Synthetic Cannabinoids in Urine by SPE-LC-MS/MS
This protocol is a generalized procedure based on methods for the analysis of synthetic cannabinoids in urine.[6]
1. Sample Preparation (SPE) a. Sample Pre-treatment: To 1 mL of urine, add an internal standard and buffer (e.g., phosphate buffer, pH 6). b. Column Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. c. Sample Loading: Load the pre-treated urine sample onto the SPE cartridge. d. Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 5% methanol in water). e. Elution: Elute the analytes with 2-4 mL of methanol or another suitable organic solvent. f. Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis a. LC Column: Use a C18 or biphenyl reversed-phase column (e.g., Kinetex Biphenyl, 50 mm × 3 mm × 2.6 µm).[9] b. Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[9] c. Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. d. MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize at least two MRM transitions (a quantifier and a qualifier) for each analyte and the internal standard.
Visualizations
Caption: General experimental workflow for quantifying synthetic cannabinoids.
Caption: A logical approach to troubleshooting quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 4. Metabolism and toxicological analysis of synthetic cannabinoids in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impacts of Paper Properties on Matrix Effects During Paper Spray Mass Spectrometry Analysis of Prescription Drugs, Fentanyl and Synthetic Cannabinoids | National Institute of Justice [nij.ojp.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 11. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patrones del cannabis [sigmaaldrich.com]
Technical Support Center: Optimizing MMB-CHMICA Extraction from Hair Samples
Welcome to the technical support center for the analysis of MMB-CHMICA in hair samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction efficiency and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting this compound from hair?
A1: The most widely used and validated method for extracting this compound and other synthetic cannabinoids from hair is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The extraction process typically involves decontamination of the hair sample, followed by pulverization or cutting, and then extraction with an organic solvent, most commonly methanol.[2][3]
Q2: Why is decontamination of the hair sample important?
A2: Decontamination is a critical step to remove external contaminants from the hair surface, such as drugs from handling or environmental exposure. This ensures that the analysis accurately reflects drug incorporation into the hair shaft following consumption.[4] A common decontamination procedure involves washing the hair with an organic solvent like dichloromethane.
Q3: What are the expected concentration ranges for this compound in hair samples?
A3: For the structurally similar compound MDMB-CHMICA, concentrations in authentic hair samples have been found to range from 1.5 to 1300 pg/mg.[5] These values can serve as a general reference for the expected concentration range of this compound.
Q4: What are the key validation parameters to consider for an this compound extraction method?
A4: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intraday and interday), recovery, and matrix effect.[6][7] These parameters ensure the reliability and reproducibility of the analytical method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Detection | 1. Incomplete extraction from the hair matrix. 2. Degradation of this compound during sample preparation. 3. Insufficient sensitivity of the analytical instrument. | 1. Optimize the extraction solvent and incubation time. Consider using a two-step extraction with methanol followed by an acidified solvent.[6] Ensure hair is finely pulverized to increase surface area. 2. Avoid high temperatures and extreme pH conditions during extraction. Store samples and extracts at low temperatures (≤ -20°C). 3. Check and optimize LC-MS/MS parameters, including ionization source settings and collision energies. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample homogenization (pulverization). 2. Inaccurate pipetting of small volumes. 3. Fluctuation in instrument performance. | 1. Ensure a consistent and thorough pulverization of all hair samples. 2. Use calibrated pipettes and proper pipetting techniques. 3. Perform regular maintenance and calibration of the LC-MS/MS system. Run quality control samples with each batch. |
| Significant Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of matrix components with the analyte. 2. Insufficient cleanup of the hair extract. | 1. Optimize the chromatographic separation to better resolve this compound from interfering matrix components. 2. Incorporate a solid-phase extraction (SPE) cleanup step after the initial solvent extraction.[8] |
| Suspected External Contamination | 1. Inadequate decontamination procedure. 2. Contamination during sample handling. | 1. Ensure a thorough decontamination protocol is followed. Analyze the wash solvent to check for the presence of the drug. 2. Wear gloves and use clean instruments for all sample handling steps. |
Experimental Protocols
Detailed Protocol for this compound Extraction from Hair Samples
This protocol is a comprehensive procedure based on validated methods for synthetic cannabinoids.[1][3][9]
1. Sample Decontamination:
- Wash approximately 20 mg of hair with 2 mL of dichloromethane for 2 minutes by vortexing.
- Discard the solvent and repeat the washing step.
- Dry the hair sample at room temperature.
2. Sample Pulverization:
- Cut the decontaminated hair into small segments (approx. 1-2 mm).
- Pulverize the hair segments using a ball mill to obtain a fine powder. This increases the surface area for efficient extraction.
3. Extraction:
- Weigh 10-20 mg of the pulverized hair into a glass tube.
- Add an internal standard solution.
- Add 1 mL of methanol.
- Incubate in an ultrasonic bath at 45°C for 2 hours.
- Centrifuge the sample at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a new tube.
4. Sample Evaporation and Reconstitution:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with formic acid).
- Vortex for 30 seconds.
5. Analysis by LC-MS/MS:
- Transfer the reconstituted sample to an autosampler vial.
- Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
- Use a suitable C18 column for chromatographic separation.
- Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor and product ions of this compound and the internal standard.
Quantitative Data
The following table summarizes key quantitative parameters from a validated method for the identification of this compound in hair.[1]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.065 - 0.125 ng/mg | [1] |
| Intraday Imprecision (RSD%) | 7.3% - 20% | [1] |
| Trueness (Bias %) | 1.5% - 12.3% | [1] |
For other synthetic cannabinoids, extraction recoveries have been reported in the range of 36.1-93.3%, and matrix effects between 19.1-110.0%.[3][9] These values can be considered as a general benchmark when validating a method for this compound.
Visualizations
Caption: Experimental Workflow for this compound Extraction from Hair.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation and application of a method for the quantification of 137 drugs of abuse and new psychoactive substances in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rr-americas.woah.org [rr-americas.woah.org]
- 8. benchchem.com [benchchem.com]
- 9. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Synthetic Cannabinoids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of synthetic cannabinoids.
Troubleshooting Guides
Poor chromatographic peak shape can significantly impact the accuracy and reliability of analytical results. The following guides provide a systematic approach to identifying and resolving common peak shape problems: peak tailing, peak fronting, and split peaks.
Guide 1: Troubleshooting Peak Tailing
Peak tailing is characterized by an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half.
Common Causes and Solutions for Peak Tailing
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with basic functional groups present in many synthetic cannabinoids, leading to peak tailing.[1] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte. This protonates the silanol groups, minimizing unwanted interactions.[1] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). 3. Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing the peak to tail. | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in the sample solution. |
| Column Contamination/Void | Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can disrupt the sample band, leading to tailing. | 1. Reverse and Flush the Column: Disconnect the column, reverse its direction, and flush with a strong solvent.[2] 2. Use a Guard Column: A guard column can protect the analytical column from contaminants. |
| Inappropriate Mobile Phase | A mobile phase with a pH close to the analyte's pKa or insufficient buffer capacity can cause inconsistent ionization and peak tailing. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. 2. Increase Buffer Concentration: Use a higher concentration of buffer to maintain a stable pH. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. | 1. Minimize Tubing Length: Use the shortest possible tubing to connect the HPLC components. 2. Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter to reduce dead volume. |
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Guide 2: Troubleshooting Peak Fronting
Peak fronting is the inverse of peak tailing, where the front half of the peak is broader than the latter half.
Common Causes and Solutions for Peak Fronting
| Potential Cause | Description | Recommended Solution |
| Sample Overload (Concentration) | High analyte concentration in the sample can lead to a non-linear distribution between the stationary and mobile phases, causing fronting.[3] | 1. Dilute the Sample: Reduce the concentration of the analyte in the sample. 2. Decrease Injection Volume: Inject a smaller volume of the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte may travel through the beginning of the column too quickly, resulting in a fronting peak.[4][5] | 1. Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[4] 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the mobile phase itself. |
| Column Collapse | A sudden change in pressure or exposure to inappropriate pH can cause the packed bed of the column to collapse, creating a void and leading to peak fronting.[3] | 1. Replace the Column: A collapsed column is often irreversibly damaged and needs to be replaced. 2. Operate Within Column Limits: Ensure that the pressure and pH of the method are within the manufacturer's recommended limits for the column.[3] |
| Low Temperature | Insufficient temperature can lead to poor mass transfer kinetics, which can sometimes manifest as peak fronting. | 1. Increase Column Temperature: Operate the column at a slightly elevated temperature (e.g., 30-40°C) to improve peak shape. |
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for troubleshooting peak fronting.
Guide 3: Troubleshooting Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
Common Causes and Solutions for Split Peaks
| Potential Cause | Description | Recommended Solution |
| Contamination of Guard or Analytical Column | Particulate matter or strongly retained compounds on the inlet frit of the guard or analytical column can cause the sample path to split.[6] | 1. Remove Guard Column: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column. 2. Reverse and Flush Column: If there is no guard column, or if removing it does not solve the problem, reverse and flush the analytical column.[2] |
| Column Void | A void in the packing material at the head of the column can cause the sample band to spread unevenly.[6] | 1. Replace the Column: A significant void usually requires column replacement. |
| Sample Solvent Incompatibility | If the sample solvent is significantly different from the mobile phase, it can cause miscibility problems and lead to peak splitting. | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase whenever possible. 2. Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use the weakest possible solvent that will dissolve the sample. |
| Co-elution | What appears to be a split peak may actually be two different compounds eluting very close to each other. | 1. Optimize Separation: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.[6] |
| Injector Issues | A partially blocked injector needle or a worn injector seal can cause improper sample introduction and result in split peaks. | 1. Clean the Injector: Flush the injector with a strong solvent. 2. Replace Injector Seal: If the problem persists, the rotor seal in the injector may need to be replaced. |
Troubleshooting Workflow for Split Peaks
Caption: A decision tree for troubleshooting split peaks.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape. This indicates good efficiency and allows for accurate quantification.
Q2: How does the mobile phase pH affect the peak shape of synthetic cannabinoids?
Many synthetic cannabinoids contain basic nitrogen atoms, making them susceptible to interactions with acidic silanol groups on the stationary phase. At a higher mobile phase pH, these silanol groups are deprotonated and can cause peak tailing. By lowering the pH, the silanols are protonated, reducing these secondary interactions and improving peak shape.[1]
Q3: Can my sample preparation method cause poor peak shape?
Yes, improper sample preparation can lead to various peak shape issues. For instance, if the sample is not fully dissolved or contains particulate matter, it can clog the column frit, leading to split peaks or tailing.[6] Additionally, using a sample solvent that is much stronger than the mobile phase can cause peak fronting.[4][5]
Q4: What are some common mobile phase additives used to improve the peak shape of synthetic cannabinoids?
Formic acid and ammonium formate are commonly used additives. Formic acid helps to protonate silanol groups and improve the peak shape of basic compounds. Ammonium formate can also act as a buffer to maintain a stable pH.
Q5: How often should I replace my HPLC column?
The lifetime of an HPLC column depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A gradual increase in backpressure, a decrease in peak efficiency, or worsening peak tailing are all indicators that the column may need to be replaced. Using a guard column can help to extend the life of your analytical column.
Experimental Protocols
Protocol 1: HPLC Column Flushing Procedure
This protocol is for flushing a reversed-phase column to remove contaminants that may be causing poor peak shape or high backpressure.[2]
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade hexane (optional, for highly non-polar contaminants)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
Procedure:
-
Disconnect the column from the detector. This is to prevent any dislodged particles from entering the detector.
-
Reverse the column direction. Connect the outlet of the column to the pump.
-
Flush with a series of solvents. Use a flow rate that is about half of your typical analytical flow rate. Flush with at least 10-20 column volumes of each solvent:
-
Your mobile phase without the buffer salts.
-
HPLC-grade water.
-
Isopropanol.
-
(Optional) Hexane.
-
Isopropanol.
-
HPLC-grade water.
-
Your mobile phase (with buffer, if applicable).
-
-
Reconnect the column in the correct direction.
-
Equilibrate the column. Run your mobile phase through the column until you have a stable baseline.
Protocol 2: Sample Preparation for Synthetic Cannabinoids in a Plant Matrix
This is a general protocol for extracting synthetic cannabinoids from a plant matrix for HPLC analysis.
Materials:
-
Homogenized plant material
-
Methanol or acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
Autosampler vials
Procedure:
-
Weigh a representative sample of the homogenized plant material (e.g., 100 mg) into a centrifuge tube.
-
Add a known volume of extraction solvent (e.g., 10 mL of methanol).
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonicate the sample for 10-15 minutes to aid in the extraction process.
-
Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material.
-
Filter the supernatant through a syringe filter into an autosampler vial.
-
Dilute the sample with the mobile phase if necessary to bring the analyte concentration within the calibration range.
References
minimizing ion suppression in MMB-CHMICA bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the bioanalysis of MMB-CHMICA.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the identification and mitigation of ion suppression.
Issue 1: Poor sensitivity or inconsistent results for this compound.
Question: My this compound signal is low and varies significantly between injections. Could this be ion suppression?
Answer: Yes, low and variable signal intensity are classic signs of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source. To confirm and troubleshoot this issue, follow these steps:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound signal.
-
Qualitative Assessment (Post-Column Infusion):
-
Continuously infuse a standard solution of this compound into the MS detector post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
A drop in the this compound signal at specific retention times indicates the elution of interfering components from the matrix.
-
-
Quantitative Assessment (Post-Extraction Spike):
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with this compound.
-
Set B: Pure solvent spiked with the same concentration of this compound.
-
-
Compare the peak area of this compound in both sets. A significantly lower peak area in Set A confirms and quantifies the extent of ion suppression.
-
-
Mitigation Strategies:
-
Optimize Sample Preparation: This is the most effective way to reduce matrix effects.[1] Consider switching to a more rigorous sample cleanup technique. (See "FAQs" for a comparison).
-
Chromatographic Separation: Adjust the gradient, flow rate, or change the column to separate this compound from the interfering peaks.
-
Instrument Parameters: In some cases, switching the ionization source from ESI to APCI may reduce ion suppression.
-
Issue 2: High variability in results between different sample lots.
Question: I am observing significant differences in this compound recovery and signal intensity when using different batches of biological matrices (e.g., plasma from different donors). What could be the cause?
Answer: This issue, known as the relative matrix effect, arises from variations in the composition of biological samples from different individuals. To address this, it is crucial to develop a robust method that is less susceptible to these variations.
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method development, test at least six different lots of the biological matrix to assess the variability of ion suppression.
-
Improve Sample Cleanup: More extensive sample preparation methods like Solid-Phase Extraction (SPE) are generally more effective at removing interferences and reducing variability between sample lots compared to simpler methods like protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar ion suppression as the analyte, thereby compensating for variations in matrix effects and improving the accuracy and precision of quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in this compound bioanalysis?
A1: Ion suppression for this compound, like other analytes, is primarily caused by endogenous matrix components that co-elute and interfere with the ionization process in the MS source. Common sources of interference in biological matrices include:
-
Phospholipids: Abundant in plasma and blood, these are a major cause of ion suppression in ESI.
-
Salts and Buffers: Can alter the droplet formation and evaporation process.
-
Endogenous Metabolites: May have similar chromatographic behavior to this compound.
-
Proteins: While largely removed by initial sample preparation, residual proteins can still cause issues.
Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?
Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | High | Simple, fast, inexpensive | Least effective at removing interferences, high risk of ion suppression |
| Liquid-Liquid Extraction (LLE) | Moderate | Good for removing salts and highly polar interferences | Can be labor-intensive, may have lower recovery for polar metabolites |
| Solid-Phase Extraction (SPE) | Low | Highly effective at removing a wide range of interferences, provides the cleanest extracts | More complex method development, higher cost per sample |
For sensitive and robust this compound bioanalysis, Solid-Phase Extraction (SPE) is generally recommended as it provides the most effective sample cleanup and the least ion suppression.
Q3: Are there specific SPE protocols recommended for this compound?
A3: While a specific, universally validated SPE protocol for this compound is not available, a general protocol for synthetic cannabinoids in blood can be adapted:
Experimental Protocol: General SPE for this compound in Blood/Plasma
-
Pre-treatment: To 1 mL of plasma/blood, add an internal standard and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex and centrifuge.
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% acetic acid followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute this compound with an appropriate organic solvent, such as 1 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Q4: Can you provide a detailed Liquid-Liquid Extraction (LLE) protocol for this compound in oral fluid?
A4: A dispersive liquid-liquid microextraction (DLLME) method has been shown to be effective for synthetic cannabinoids in oral fluid. A general procedure is as follows:
Experimental Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Oral Fluid
-
Sample Preparation: To 200 µL of oral fluid, add the internal standard.
-
Extraction: Rapidly inject a mixture of 200 µL of ice-cold acetonitrile (disperser solvent) and 100 µL of ethyl acetate (extraction solvent) into the sample.
-
Centrifugation: Vortex the cloudy solution and then centrifuge to separate the organic and aqueous layers.
-
Analysis: Collect the organic layer, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
Q5: What is the mechanism of action of this compound that is relevant to its bioanalysis?
A5: this compound is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptor type 1 (CB1). This interaction initiates a signaling cascade within the cell. Understanding this pathway is not directly related to minimizing ion suppression but is crucial for interpreting the pharmacological and toxicological data obtained from bioanalysis.
Visualizations
This compound Signaling Pathway at the CB1 Receptor
Caption: this compound activation of the CB1 receptor and downstream signaling.
General Experimental Workflow for this compound Bioanalysis
Caption: A typical workflow for the bioanalysis of this compound.
References
selecting appropriate internal standards for MMB-CHMICA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate internal standards for the accurate quantification of MMB-CHMICA.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
The gold standard and most recommended internal standard for the quantification of this compound is a stable isotope-labeled (SIL) analog of the analyte, such as This compound-d5 . Deuterated internal standards exhibit nearly identical chemical and physical properties to the target analyte. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response. While a deuterated this compound is ideal, a deuterated analog of a closely related synthetic cannabinoid can also be a suitable alternative if a specific this compound SIL-IS is unavailable.
Q2: Can I use a structural analog as an internal standard for this compound?
Yes, a structural analog can be used as an internal standard if a deuterated standard is not available. However, it is crucial to select an analog with a chemical structure as close as possible to this compound to ensure similar extraction recovery and ionization response. For instance, a study screening for multiple synthetic cannabinoids, including this compound, successfully utilized AB-FUBINACA-d4 as an internal standard, citing its chemical equivalence. When using a structural analog, thorough validation is essential to demonstrate its suitability and to understand any potential biases in the quantification.
Q3: What are the key differences in performance between a deuterated internal standard and a structural analog?
Deuterated internal standards generally provide superior accuracy and precision compared to structural analogs. This is because they behave almost identically to the analyte throughout the entire analytical process. Structural analogs, due to differences in their chemical structure, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less accurate and more variable results.
Data Presentation: Internal Standard Performance Comparison
The following table summarizes the expected performance characteristics when using a deuterated internal standard versus a structural analog for this compound quantification.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound-d5) | Structural Analog Internal Standard (e.g., a related synthetic cannabinoid) |
| Accuracy | High (typically within ±15% of the nominal concentration) | Moderate to High (can be biased if the analog's properties differ significantly) |
| Precision | High (typically ≤15% CV) | Moderate (may have higher variability) |
| Matrix Effect Compensation | Excellent (co-elution and similar ionization) | Variable (depends on structural similarity) |
| Extraction Recovery | Tracks analyte recovery very closely | May differ from the analyte, leading to potential inaccuracies |
| Regulatory Acceptance | Highly preferred and often required by regulatory bodies | Acceptable with thorough validation, but may face more scrutiny |
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Whole Blood
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample, add 10 µL of the internal standard working solution (e.g., this compound-d5 at 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound and one for the internal standard. The specific m/z transitions should be optimized by infusing pure standards.
-
Example (hypothetical) this compound transitions: Q1: 371.2 -> Q3: 214.1 (quantifier), Q1: 371.2 -> Q3: 144.1 (qualifier).
-
Example (hypothetical) this compound-d5 transition: Q1: 376.2 -> Q3: 219.1.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | - Inappropriate mobile phase composition.- Column degradation.- Matrix effects. | - Optimize mobile phase pH and organic content.- Replace the column.- Improve sample cleanup or use a more effective extraction method (e.g., SPE). |
| High Variability in Results | - Inconsistent sample preparation.- Unstable instrument performance.- Inappropriate internal standard. | - Ensure precise and consistent pipetting and extraction steps.- Perform instrument maintenance and calibration.- Switch to a deuterated internal standard if using a structural analog. |
| Low Signal Intensity | - Poor ionization efficiency.- Inefficient extraction.- Ion suppression from the matrix. | - Optimize MS source parameters (e.g., spray voltage, gas flows).- Evaluate and optimize the sample preparation method.- Adjust chromatography to separate the analyte from interfering matrix components. Use a deuterated internal standard to compensate for suppression. |
| Internal Standard Signal Varies Significantly Between Samples | - Inconsistent addition of the internal standard.- Degradation of the internal standard.- Significant and variable matrix effects affecting the IS differently than the analyte (more likely with a structural analog). | - Ensure the internal standard is added accurately to every sample.- Check the stability of the internal standard in the matrix and under storage conditions.- If using a structural analog, consider switching to a deuterated standard. |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Decision logic for selecting an internal standard.
Technical Support Center: Addressing Solubility of Lipophilic Cannabinoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of lipophilic cannabinoids in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cannabinoid precipitating out of my aqueous buffer?
A1: Cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC) are highly lipophilic (fat-soluble) and have very low intrinsic solubility in water-based solutions like phosphate-buffered saline (PBS).[1][2] Precipitation occurs when the concentration of the cannabinoid exceeds its solubility limit in the aqueous buffer. This can be influenced by factors such as the pH of the buffer, the presence of salts, and storage temperature.[3][4] For instance, concentrated phosphate buffer solutions can precipitate at low temperatures (e.g., 4°C).[4]
Q2: How does pH affect the solubility and stability of cannabinoids in aqueous solutions?
A2: While cannabinoids are non-ionizable in the typical physiological pH range, the pH of the aqueous buffer is crucial for their stability. An optimal pH range of 4 to 6 is recommended to minimize degradation.[3] Under acidic conditions (low pH), CBD can cyclize to form THC isomers.[3] In alkaline environments (high pH), CBD is susceptible to oxidation.[3] These degradation pathways not only reduce the active concentration of your cannabinoid but can also lead to the formation of controlled substances.[3]
Q3: What are the recommended methods to increase the solubility of lipophilic cannabinoids for in vitro experiments?
A3: Several methods can be employed to enhance the aqueous solubility of cannabinoids for cell culture and other in vitro assays:
-
Co-solvents: Using a pharmaceutically acceptable organic solvent like ethanol to first dissolve the cannabinoid before adding it to the aqueous buffer can increase its solubility.[5][6]
-
Surfactants: Non-ionic surfactants such as Tween 80 and Cremophor EL can form micelles that encapsulate the lipophilic cannabinoid molecules, increasing their apparent solubility in the aqueous phase.[3][7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior core where lipophilic molecules like cannabinoids can be encapsulated, forming water-soluble inclusion complexes.[8][9][10] Methylated β-cyclodextrins (M-β-CD) have shown particular effectiveness in solubilizing cannabinoids.[8]
-
Protein Carriers: Bovine Serum Albumin (BSA) can be used as a carrier protein to bind to cannabinoids and increase their solubility and stability in cell culture media.[11]
Troubleshooting Guides
Problem: Cannabinoid precipitates immediately upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| High concentration of cannabinoid stock solution. | Prepare a more dilute stock solution in an appropriate organic solvent (e.g., ethanol) before adding it dropwise to the aqueous buffer while vortexing. |
| Shock precipitation due to rapid solvent change. | Slowly add the cannabinoid stock solution to the vigorously stirred aqueous buffer to allow for gradual dispersion. |
| Buffer composition is incompatible. | Ensure the buffer does not contain components that would reduce cannabinoid solubility. Test different buffer systems if possible. |
Problem: Cannabinoid precipitates out of solution over time.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated. | The initial dissolution was temporary. Reduce the final cannabinoid concentration in the aqueous buffer. |
| Storage temperature is too low. | Store the cannabinoid solution at room temperature or 37°C, as solubility can decrease at lower temperatures.[4] Avoid refrigeration unless the formulation is known to be stable at that temperature. |
| pH of the solution has shifted. | Re-verify the pH of your final solution. Adjust if it has moved outside the optimal stability range of 4-6 for CBD.[3] |
| Degradation of the cannabinoid. | Protect the solution from light and air to minimize oxidative degradation. Prepare fresh solutions for critical experiments. |
Data Presentation: Enhancing Cannabinoid Solubility
Table 1: Solubility of Cannabidiol (CBD) with Various Surfactants.
| Surfactant (10% w/w in PBS) | CBD Solubility (µg/mL) |
| PIB (in PBS) | Data not available |
| PIB (in PB) | Data not available |
| Tween 20 | > 416.7 |
| Tween 80 | > 416.7 |
| SLS | > 416.7 |
Data adapted from a study where 5 mg of CBD was mixed with 12 mL of PBS containing the surfactant. The exact solubility limit was above the tested concentration.[7]
Table 2: Enhanced Solubility of Tetrahydrocannabinolic Acid (THCA) with Cyclodextrins.
| Cyclodextrin (10 mM) | THCA Solubility (mM) |
| α-CD | < 2.0 |
| β-CD | 2.63 ± 0.01 |
| γ-CD | < 2.0 |
| HP-β-CD | 2.31 ± 0.05 |
| M-β-CD | 3.47 ± 0.04 |
Data from a phase solubility study showing the superior solubilizing effect of M-β-CD for THCA.[8]
Experimental Protocols
Protocol 1: Preparation of a Cannabinoid Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of pure cannabinoid (e.g., CBD, THC) in a sterile microcentrifuge tube.
-
Dissolution: Add a minimal volume of a suitable organic solvent (e.g., 100% ethanol) to completely dissolve the cannabinoid. Vortex thoroughly to ensure complete dissolution. This will be your concentrated stock solution.
-
Dilution: To prepare your working solution, slowly add the stock solution drop-by-drop into your pre-warmed (37°C) aqueous buffer or cell culture medium while vigorously vortexing or stirring.
-
Final Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is low (typically <1%) to avoid solvent-induced toxicity in cell-based assays.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final cannabinoid concentration is too high and should be reduced.
Protocol 2: Solubilization of Cannabinoids using Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., M-β-CD) at the desired concentration in your buffer of choice.
-
Cannabinoid Stock Preparation: Prepare a concentrated stock solution of your cannabinoid in an organic solvent as described in Protocol 1.
-
Complexation: Slowly add the cannabinoid stock solution to the cyclodextrin solution while stirring.
-
Incubation: Allow the mixture to incubate (e.g., at room temperature for a specified time with continuous stirring) to facilitate the formation of the inclusion complex.
-
Filtration (Optional): To remove any undissolved cannabinoid, the solution can be filtered through a 0.22 µm syringe filter.
-
Quantification: It is recommended to quantify the final concentration of the solubilized cannabinoid in the aqueous phase using a suitable analytical method like HPLC.[12]
Visualizations
References
- 1. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. mdpi.com [mdpi.com]
- 11. Interactions of cannabinoids with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
method validation for MMB-CHMICA in accordance with forensic guidelines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of MMB-CHMICA (methyl 2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3-methylbutanoate) in accordance with forensic guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is forensic method validation important?
A1: this compound is a potent synthetic cannabinoid receptor agonist that has been identified in forensic casework.[1][2] Method validation is crucial in a forensic context to ensure that the analytical procedures used for its identification and quantification are reliable, accurate, and suitable for their intended purpose, which is essential for legal proceedings.[3][4] Validated methods produce documented evidence that the procedure will consistently deliver dependable results.[4]
Q2: Which analytical techniques are most suitable for this compound analysis?
A2: The most common and reliable techniques for the analysis of synthetic cannabinoids like this compound in biological matrices are chromatography-based methods coupled with mass spectrometry.[5] These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely used for its high sensitivity and selectivity in complex matrices like blood and serum.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, though co-elution with structurally similar compounds like MDMB-CHMICA can occur, potentially requiring specific GC columns to resolve.[9][10]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Quadrupole Time-of-Flight MS (LC-QTOF-MS) are valuable for non-targeted screening and retrospective data analysis, allowing for the identification of novel metabolites or other unexpected substances.[5][11]
Q3: What are the key parameters for method validation in forensic toxicology?
A3: According to forensic guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX), the core validation parameters include:
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Linearity and Range
-
Accuracy (Bias) and Precision (Intra- and Inter-assay)
-
Recovery and Matrix Effects
-
Stability (e.g., freeze-thaw, autosampler, long-term storage)
Q4: What are the major challenges in analyzing this compound?
A4: Key challenges include its high potency, leading to low concentrations in biological samples, and its chemical stability.[2][14] Like other synthetic cannabinoids with a methyl ester, this compound is prone to hydrolysis in biological matrices, degrading to its corresponding butanoic acid metabolite.[11][15] This instability can lead to an underestimation of the parent compound or its complete absence, making the detection of its metabolite crucial for confirming exposure.[15] Additionally, the constant emergence of new analogs requires analytical methods to be regularly updated.[11]
Troubleshooting Guides
This section addresses specific issues that may arise during the validation and analysis of this compound.
Problem 1: Analyte (this compound) is not detected or the signal is very low in fortified samples.
| Possible Cause | Suggested Solution |
| Analyte Instability | This compound can degrade in biological matrices (e.g., blood) even under refrigerated storage.[15] Troubleshooting Step: Analyze the sample for the primary hydrolysis metabolite (this compound 3-methylbutanoic acid). Ensure samples are stored frozen (-20°C or lower) and processed promptly after thawing.[15] |
| Poor Extraction Recovery | The chosen sample preparation method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal. |
| Matrix Effects | Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound in the mass spectrometer source. |
| Instrumental Issues | Low sensitivity of the mass spectrometer or issues with the LC/GC system. |
Problem 2: Poor precision (high %CV) in quantitative results.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Manual extraction steps can introduce variability. |
| Internal Standard (IS) Issues | The internal standard may not be behaving similarly to the analyte, or it may have degraded. |
| Operating Near the Limit of Quantification (LOQ) | Higher variability is expected at concentrations near the LOQ. |
Problem 3: Inaccurate results (high %bias) in quality control samples.
| Possible Cause | Suggested Solution |
| Incorrect Calibrator Concentrations | Errors in the preparation of stock or working standard solutions. |
| Analyte Degradation in Calibrators/QCs | This compound may have degraded in the matrix used for calibrators and QCs. |
| Non-Linearity of the Assay | Using a linear regression model for a non-linear response. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of synthetic cannabinoids, including this compound, using LC-MS/MS and GC-MS/MS. These values are illustrative and should be established by each laboratory for their specific method.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | LC-QTOF-MS | Blood/Urine | 0.0125 - 0.2 | - | [11] |
| MDMB-CHMICA | LC-MS/MS | Serum | - | <1 | [7] |
| 5F-MDMB-PICA | GC-MS/MS | Blood | 0.11 | 0.50 | [16] |
| Synthetic Cannabinoids (General) | LC-MS/MS | Whole Blood | - | 0.25 | [8][17] |
Table 2: Example Linearity, Accuracy, and Precision Data
| Method | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |
| GC-MS/MS (for 5F-MDMB-PICA) | 0.5 - 500 | 3.9 - 7.3% | 6.4 - 8.3% | [16] |
| LC-MS/MS (for general NPS) | 0.25 - 10 | < ±20% | < 10% | [8][17] |
Experimental Protocols
Protocol: Determination of Linearity and Range
-
Objective: To demonstrate a linear relationship between analyte concentration and instrument response over a defined range.
-
Procedure:
-
Prepare a series of at least five calibration standards by fortifying a blank biological matrix (e.g., drug-free whole blood) with known concentrations of this compound. The range should encompass the expected concentrations in forensic samples.
-
Prepare a fixed concentration of a suitable internal standard (IS) in all calibrators, QCs, and samples.
-
Extract and analyze each calibration standard in triplicate.
-
Plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The calculated concentration of each calibrator should be within ±15% of its nominal value (±20% at the LLOQ).
Protocol: Determination of LOD and LOQ
-
Objective: To establish the lowest concentration of this compound that can be reliably detected (LOD) and accurately quantified (LOQ).
-
Procedure:
-
Prepare a series of low-concentration fortified samples, typically by serial dilution from the lowest calibration standard.
-
LOD: Analyze the samples (n=5) and determine the lowest concentration at which the analyte can be consistently identified according to predefined criteria (e.g., signal-to-noise ratio > 3, correct ion ratios, retention time within window).[11]
-
LOQ: Analyze the samples (n=5) and determine the lowest concentration that meets the acceptance criteria for accuracy (e.g., within ±20% of nominal) and precision (e.g., %CV ≤ 20%).[17]
-
-
Acceptance Criteria: The LOQ must be the lowest point on the calibration curve and meet predefined accuracy and precision goals.
Protocol: Assessment of Stability
-
Objective: To evaluate the stability of this compound in the biological matrix under various storage and handling conditions.
-
Procedure:
-
Prepare replicate QC samples at low and high concentrations in the matrix of interest (e.g., blood).
-
Freeze-Thaw Stability: Analyze one set of QCs immediately (baseline). Freeze the other sets at -20°C or -80°C and subject them to three freeze-thaw cycles before analysis.
-
Autosampler Stability: Place extracted samples in the autosampler and re-inject them after a defined period (e.g., 24 hours) to simulate a typical run time.
-
Long-Term Stability: Store QC samples frozen for an extended period (e.g., 30, 60, 90 days) and analyze them.
-
Metabolite Formation: In each stability experiment, monitor for the appearance and increase of the this compound hydrolysis metabolite.
-
-
Acceptance Criteria: The mean concentration of the stored samples should be within ±15% of the baseline samples. Any significant degradation should be noted, and sample handling procedures should be adjusted accordingly (e.g., mandatory freezing, analysis for metabolites).[15]
Visualizations
Caption: General workflow for forensic method validation.
Caption: Troubleshooting decision tree for analyte detection failure.
References
- 1. Analysis and clinical findings of cases positive for the novel synthetic cannabinoid receptor agonist MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous detection of 93 synthetic cannabinoids by liquid chromatography-tandem mass spectrometry and retrospective application to real forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. ojp.gov [ojp.gov]
- 12. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA | MDPI [mdpi.com]
- 15. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
MMB-CHMICA vs. THC: A Comparative Analysis of Potency at the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid MMB-CHMICA and the principal psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), focusing on their comparative potency at the cannabinoid type 1 (CB1) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
This compound and its closely related analog, MDMB-CHMICA, demonstrate significantly higher potency as agonists at the CB1 receptor compared to THC. This increased potency is reflected in both higher binding affinity (lower Kᵢ values) and greater functional activity (lower EC₅₀ values). While THC acts as a partial agonist at the CB1 receptor, synthetic cannabinoids like this compound are typically full agonists, capable of eliciting a maximal response from the receptor. This fundamental difference in efficacy, combined with higher potency, likely contributes to the distinct and often more severe physiological and psychoactive effects reported for synthetic cannabinoids.
Data Presentation: Quantitative Comparison
The following table summarizes the experimentally determined binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound/MDMB-CHMICA and THC at the human CB1 receptor. Lower values indicate higher potency.
| Compound | Binding Affinity (Kᵢ) at hCB1 (nM) | Functional Potency (EC₅₀) at hCB1 | Notes |
| This compound / MDMB-CHMICA | 0.58 - 9.8[1] | 0.14 nM[2] | Data for MDMB-CHMICA, a closely related analog. This compound is also a potent CB1 agonist.[3] |
| Δ⁹-Tetrahydrocannabinol (THC) | 15 - 25.1[4][5] | 1220 nM (1.22 µM)[6] | THC is a partial agonist.[7] |
Experimental Protocols
The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound and THC for the CB1 receptor.
General Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared from cultured cells (e.g., HEK293) or from brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940 or [³H]WIN 55,212-2) and varying concentrations of the unlabeled test compound (this compound or THC).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
Functional Assays (for EC₅₀ Determination)
These assays measure the ability of a compound to activate the receptor and elicit a downstream cellular response. Common functional assays for CB1 receptors include cAMP accumulation assays and β-arrestin recruitment assays.
Objective: To determine the concentration of this compound or THC that produces 50% of its maximal effect (EC₅₀) on the inhibition of cyclic adenosine monophosphate (cAMP) production.
General Protocol Outline:
-
Cell Culture: Cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) are cultured.
-
Stimulation: The cells are pre-treated with forskolin, a substance that stimulates adenylyl cyclase and increases intracellular cAMP levels.
-
Agonist Addition: Varying concentrations of the test compound (this compound or THC) are added to the cells.
-
Incubation: The cells are incubated to allow for the agonist to bind to the CB1 receptor and inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC₅₀ value is then determined from this curve.
Objective: To measure the recruitment of β-arrestin to the activated CB1 receptor, another indicator of receptor activation, and determine the EC₅₀ of the test compound.
General Protocol Outline:
-
Engineered Cells: A cell line is used that co-expresses the human CB1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase or luciferase).
-
Agonist Treatment: The cells are treated with varying concentrations of the test compound (this compound or THC).
-
Recruitment and Complementation: Agonist binding to the CB1 receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.
-
Substrate Addition and Signal Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., chemiluminescence or fluorescence) is measured.
-
Data Analysis: The signal intensity is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ value is calculated.
Mandatory Visualizations
Experimental Workflow for Potency Determination
Caption: Experimental workflow for determining CB1 receptor binding affinity (Ki) and functional potency (EC50).
Canonical CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling cascade upon agonist binding.
References
- 1. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Pathways of MMB-CHMICA and AB-CHMINACA
This guide provides a detailed comparison of the metabolic pathways of two synthetic cannabinoids, MMB-CHMICA and AB-CHMINACA, for researchers, scientists, and drug development professionals. The information presented is based on in vitro and in vivo studies, primarily utilizing human liver microsomes (HLM) and liquid chromatography-mass spectrometry (LC-MS) techniques.
Executive Summary
This compound (MDMB-CHMICA) and AB-CHMINACA are structurally related synthetic cannabinoids that undergo extensive metabolism in the human body. Their metabolic pathways are broadly similar, dominated by two primary biotransformations: hydrolysis and hydroxylation. The key difference lies in the initial hydrolysis step: this compound, an ester, undergoes ester cleavage, while AB-CHMINACA, an amide, undergoes amide hydrolysis. Following these initial steps, both compounds are subject to further hydroxylation at various positions, primarily on the cyclohexylmethyl group, and subsequent glucuronidation for excretion.
Data Presentation: Comparative Metabolic Profile
The following table summarizes the major metabolites of this compound and AB-CHMINACA identified in in vitro studies using human liver microsomes. The relative abundance is categorized as major or minor based on qualitative descriptions in the cited literature, as direct quantitative comparative data is limited.
| Metabolic Transformation | This compound Metabolites | Relative Abundance | AB-CHMINACA Metabolites | Relative Abundance |
| Hydrolysis | This compound carboxylic acid (Ester hydrolysis) | Major[1] | AB-CHMINACA carboxylic acid (Amide hydrolysis) | Major[2] |
| Mono-hydroxylation | Hydroxy-cyclohexylmethyl-MMB-CHMICA | Major[1][3] | Hydroxy-cyclohexylmethyl-AB-CHMINACA | Major[2] |
| Hydroxy-indole-MMB-CHMICA | Minor | Hydroxy-indazole-AB-CHMINACA | Minor | |
| Di-hydroxylation | Dihydroxy-cyclohexylmethyl-MMB-CHMICA | Minor | Dihydroxy-cyclohexylmethyl-AB-CHMINACA | Minor[2] |
| Hydrolysis & Hydroxylation | Hydroxy-cyclohexylmethyl-MMB-CHMICA carboxylic acid | Major[3] | Hydroxy-cyclohexylmethyl-AB-CHMINACA carboxylic acid | Major |
| N-Dealkylation | N-dealkylated this compound | Not reported as major | N-dealkylated AB-CHMINACA | Minor[2] |
| Glucuronidation | This compound and its metabolites glucuronides | Present | AB-CHMINACA and its metabolites glucuronides | Present[2] |
Metabolic Pathway Diagrams
The following diagrams illustrate the primary metabolic pathways of this compound and AB-CHMINACA.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of AB-CHMINACA.
Experimental Protocols
The following protocols are representative of the methodologies used in the cited studies for the investigation of this compound and AB-CHMINACA metabolism.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol outlines the general procedure for incubating synthetic cannabinoids with HLM to identify Phase I metabolites.
1. Reagents and Materials:
-
This compound and AB-CHMINACA standards
-
Pooled human liver microsomes (e.g., from BD Biosciences)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Incubator/shaker set to 37°C
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLM (e.g., final concentration of 0.5-1.0 mg/mL), and the synthetic cannabinoid substrate (e.g., final concentration of 1-10 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle agitation for a specified time (e.g., 1-3 hours).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins (e.g., 10,000 x g for 10 minutes).
-
Collect the supernatant for LC-MS analysis.
3. Controls:
-
Negative control: A reaction mixture without the NADPH regenerating system to assess non-enzymatic degradation.
-
Positive control: A reaction with a known substrate for CYP enzymes to ensure microsomal activity.
-
Blank control: A reaction mixture without the synthetic cannabinoid substrate to identify interfering peaks.
Caption: In Vitro Metabolism Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol describes a general method for the identification and quantification of synthetic cannabinoid metabolites using LC-tandem MS (MS/MS) or high-resolution MS (e.g., QTOF-MS).
1. Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer (e.g., triple quadrupole or QTOF) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions (Example):
-
Column: A reverse-phase column suitable for separating lipophilic compounds (e.g., C18, 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) and a buffer (e.g., 2 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition:
-
For QTOF-MS: Full scan mode to acquire accurate mass data for metabolite identification. Product ion scans (MS/MS) are triggered for ions of interest to obtain fragmentation patterns.
-
For Triple Quadrupole MS/MS: Multiple Reaction Monitoring (MRM) mode for targeted quantification of known metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.
-
-
Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, gas temperatures, and flow rates).
Caption: LC-MS Analysis Workflow.
References
- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 2. Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 3. In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an LC-MS/MS Method for MMB-CHMICA in Oral Fluid
For researchers, scientists, and professionals in drug development and forensic toxicology, the accurate detection and quantification of synthetic cannabinoids like MMB-CHMICA in oral fluid is a critical analytical challenge. The low concentrations of parent compounds in oral fluid and their rapid metabolism necessitate highly sensitive and specific analytical methods.[1] This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in oral fluid with alternative analytical techniques, supported by experimental data.
Experimental Protocols
The validation of an analytical method is essential to ensure its reliability for routine use. A typical validation process for an LC-MS/MS method for this compound in oral fluid involves a series of experiments to assess its performance characteristics.
LC-MS/MS Method
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of synthetic cannabinoids from oral fluid.
-
Procedure: To 100 µL of oral fluid, add 300 µL of a precipitation solvent (e.g., a mixture of methanol and acetonitrile).[2]
-
Vortexing: Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[3]
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or biphenyl analytical column is often used for the separation of synthetic cannabinoids. For example, a Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm).[3]
-
Mobile Phase: A gradient elution is typically used with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[3]
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected into the LC system.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of this compound.
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and accurate quantification.
Alternative Method: Microextraction by Packed Sorbent (MEPS) with Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative approach for the determination of this compound in oral fluid involves MEPS followed by GC-MS analysis.[4]
-
Sample Preparation: MEPS
-
A semi-automated procedure where a small amount of sorbent material is packed into a syringe.
-
The oral fluid sample is drawn through the sorbent, where the analyte of interest (this compound) is retained.
-
The sorbent is then washed to remove interferences.
-
Finally, the analyte is eluted with a small volume of an appropriate solvent.
-
-
GC-MS Analysis:
-
The eluate from the MEPS procedure is injected into a gas chromatograph for separation.
-
The separated components are then detected and identified by a mass spectrometer.
-
Data Presentation: Comparison of Validation Parameters
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the quantitative data for the LC-MS/MS method and provide a comparison with the MEPS-GC-MS alternative.
Table 1: Comparison of Method Validation Parameters for this compound in Oral Fluid
| Validation Parameter | LC-MS/MS Method (Illustrative) | MEPS-GC-MS Method |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 20 µg/L (10 - 20 ng/mL)[4] |
| Limit of Quantification (LOQ) | 0.5 - 2.5 ng/mL[3] | Not explicitly stated, but likely higher than LOD |
| Linearity Range | 2.5 - 500 ng/mL[3] | Not explicitly stated |
| Accuracy (% of Target) | 90.5 - 112.5%[3] | Not explicitly stated |
| Precision (% RSD) | 3 - 14.7%[3] | Not explicitly stated |
| Recovery | > 85% | 89 - 124% (in spiked synthetic and field saliva)[4] |
| Matrix Effect | Generally < 15%[4] | Not explicitly stated |
Note: The LC-MS/MS data is illustrative and based on typical performance for synthetic cannabinoids in oral fluid, as specific data for this compound was not available in a single comprehensive study. The MEPS-GC-MS data is sourced from a study that specifically analyzed this compound.[3][4]
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an LC-MS/MS method for the determination of this compound in oral fluid.
Caption: Workflow for LC-MS/MS method validation of this compound in oral fluid.
Conclusion
Both LC-MS/MS and GC-MS methods can be effectively used for the determination of this compound in oral fluid. The choice of method often depends on the specific requirements of the laboratory, such as desired sensitivity, sample throughput, and available instrumentation.
-
LC-MS/MS offers high sensitivity and selectivity, making it well-suited for detecting the low concentrations of this compound typically found in oral fluid. The simple protein precipitation sample preparation method allows for high throughput.
-
MEPS-GC-MS provides a semi-automated sample preparation that can lead to high recoveries. However, GC-MS may require derivatization for some compounds and may have a longer run time compared to modern UHPLC-MS/MS methods.
Ultimately, a thorough method validation is crucial to ensure that the chosen method is fit for its intended purpose, providing accurate and reliable results for the analysis of this compound in oral fluid. This guide provides a framework for comparing and selecting the most appropriate analytical approach based on robust scientific data.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Limited Cross-Reactivity of MMB-CHMICA with Commercial Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMB-CHMICA, a potent synthetic cannabinoid, poses a significant challenge for traditional cannabinoid screening methods. Due to its unique chemical structure, which differs substantially from that of Δ⁹-tetrahydrocannabinol (THC) and earlier generations of synthetic cannabinoids, this compound and its metabolites often go undetected by commonly used cannabinoid immunoassays. This guide provides a comparative analysis of the cross-reactivity of this compound with various cannabinoid immunoassays, supported by available experimental data. The findings consistently demonstrate a significant lack of cross-reactivity, highlighting the need for more specific detection methods for this compound.
Data Presentation: Cross-Reactivity of this compound with Cannabinoid Immunoassays
The following table summarizes the reported cross-reactivity of this compound and its closely related analog, MDMB-CHMICA, with commercially available cannabinoid immunoassay kits. The data consistently indicates a very low to negligible level of detection by these screening tools.
| Immunoassay Kit | Target Analyte(s) | This compound/MDMB-CHMICA or its Metabolites | Reported Cross-Reactivity/Sensitivity | Reference |
| "JWH-018" Kit (Neogen) | JWH-018 and related compounds | Metabolites of MDMB-CHMICA | 2% Sensitivity (Not detected as positive when present alone) | Franz et al. (as cited in a systematic review)[1] |
| "UR-144" Kit (Neogen) | UR-144 and related compounds | Metabolites of MDMB-CHMICA | 2% Sensitivity (Not detected as positive when present alone) | Franz et al. (as cited in a systematic review)[1] |
| Immunalysis Synthetic Cannabinoids 1-3 Kits | N-pentanoic acid metabolite of JWH-018, UR-144, and AB-PINACA | Various synthetic cannabinoid analogs | No cross-reactivity detected for the tested panel | Yates et al.[2] (Note: The study did not explicitly confirm the inclusion of this compound in the panel, but the findings are indicative of the general trend for newer synthetic cannabinoids). |
| THC-specific Immunoassays | 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) | This compound | Negligible (due to lack of structural similarity) | General knowledge from multiple sources[1] |
Key Observation: The structural dissimilarity of this compound to THC and earlier synthetic cannabinoids like JWH-018 is a primary reason for the lack of cross-reactivity in immunoassays designed to detect those compounds.
Experimental Protocols
The assessment of immunoassay cross-reactivity is crucial for understanding the detection capabilities of these screening tools. The general methodology employed in the cited studies for evaluating the cross-reactivity of synthetic cannabinoids like this compound involves a competitive enzyme-linked immunosorbent assay (ELISA) or similar immunoassay techniques.
General Experimental Workflow for Cross-Reactivity Testing:
-
Preparation of Standards and Samples:
-
A standard curve is prepared using the target analyte of the immunoassay kit (e.g., JWH-018 N-pentanoic acid metabolite).
-
Stock solutions of the test compound (e.g., this compound or its metabolites) are prepared in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
A series of dilutions of the test compound are prepared in a drug-free matrix (e.g., urine, blood, or buffer) to achieve a range of concentrations for testing.
-
-
Immunoassay Procedure (Competitive ELISA):
-
The diluted samples containing the test compound and the standards are added to microplate wells pre-coated with antibodies specific to the target analyte.
-
A fixed amount of enzyme-conjugated target analyte (the "tracer") is then added to each well.
-
The plate is incubated, during which the free analyte in the sample and the enzyme-conjugated analyte compete for binding to the limited number of antibody sites. A higher concentration of the test compound in the sample will result in less binding of the enzyme-conjugated analyte.
-
After incubation, the wells are washed to remove any unbound components.
-
A substrate solution is added to the wells. The enzyme bound to the antibodies converts the substrate into a colored product.
-
The reaction is stopped, and the absorbance of the color produced is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of the test compound that causes a 50% reduction in the signal (IC50) is determined from its dose-response curve.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
A high percentage indicates significant cross-reactivity, while a low percentage suggests poor detection.
Mandatory Visualizations
Caption: Workflow of a competitive immunoassay for cannabinoid detection.
Caption: Logical relationship between structural similarity and immunoassay cross-reactivity.
Conclusion
The available scientific evidence strongly indicates that this compound exhibits minimal to no cross-reactivity with a range of commercially available cannabinoid immunoassays, including those designed for THC and earlier generations of synthetic cannabinoids. This lack of detection is primarily due to the distinct chemical structure of this compound. Consequently, laboratories and researchers relying on immunoassay screening for cannabinoid detection should be aware that these tests are not reliable for identifying the use of this compound. For accurate and definitive detection, more sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required. The development of new immunoassays with broader cross-reactivity to newer generations of synthetic cannabinoids is essential to address this ongoing challenge in clinical and forensic toxicology.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinities of MMB-CHMICA and JWH-018 for Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two synthetic cannabinoid receptor agonists, MMB-CHMICA and JWH-018, for the human cannabinoid receptors CB1 and CB2. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in the fields of pharmacology, toxicology, and drug development.
Comparative Binding Affinity Data
The binding affinity of a compound for a receptor is a critical determinant of its potency and potential physiological effects. This is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.
While direct binding affinity data for this compound is limited in the public domain, data for the structurally analogous and potent synthetic cannabinoid MDMB-CHMICA is available and presented here as a close surrogate for comparison with JWH-018.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Notes |
| JWH-018 | hCB1 | ~9.0 | Full agonist |
| hCB2 | ~2.9 - 3.0 | Full agonist | |
| MDMB-CHMICA | hCB1 | 0.41 ± 0.141[1] | Potent full agonist[2][3] |
| hCB2 | Agonist activity confirmed[2] | Specific Kᵢ value not widely reported |
Key Observations:
-
JWH-018 exhibits a high affinity for both CB1 and CB2 receptors, with a slight preference for the CB2 receptor.[2]
-
MDMB-CHMICA , a close analog of this compound, demonstrates exceptionally high affinity for the CB1 receptor, with a Kᵢ value significantly lower than that of JWH-018.[1] Reports suggest it is approximately 10 times more potent than JWH-018 at the CB1 receptor.[2]
-
Both compounds act as full agonists at the CB1 receptor, meaning they are capable of eliciting a maximal biological response upon binding.[2]
Experimental Protocols
The binding affinity data presented above is primarily derived from in vitro radioligand binding assays. The following is a generalized protocol for such an experiment.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or JWH-018) by measuring its ability to displace a radiolabeled ligand with known affinity from the target receptor.
Materials and Reagents:
-
Membrane Preparations: Cell membranes isolated from cell lines (e.g., HEK-293 or CHO cells) engineered to express high levels of human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.
-
Test Compounds: this compound, JWH-018, and a non-specific binding control.
-
Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors to maintain receptor integrity.
-
Scintillation Fluid: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
-
Liquid Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: A mixture containing the receptor-expressing cell membranes, the radioligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling cascade.
References
Navigating the Analytical Landscape for MMB-CHMICA: A Comparative Guide to Method Validation
A comprehensive overview of analytical methodologies for the detection and quantification of MMB-CHMICA, a potent synthetic cannabinoid, is crucial for researchers, scientists, and drug development professionals. While a formal inter-laboratory validation study for this compound analytical methods has yet to be published, this guide provides a comparative summary of reported validation parameters from various studies, offering insights into the performance of different analytical techniques.
The emergence of novel psychoactive substances (NPS) like this compound (also known as MDMB-CHMICA) presents a significant challenge for forensic and clinical toxicology laboratories. The development and validation of robust analytical methods are paramount for accurate identification and quantification in various biological matrices. This guide synthesizes available data to aid in the selection and implementation of appropriate analytical strategies.
Comparative Analysis of Analytical Methodologies
The primary analytical technique for the quantification of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential due to the low concentrations at which this potent substance is often found.
While direct inter-laboratory comparison data is unavailable, a review of individual studies allows for an indirect assessment of method performance. The following table summarizes key validation parameters from published methods for the analysis of this compound in biological matrices.
| Biological Matrix | Analytical Method | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Linearity (r²) | Reference |
| Serum | LC-MS/MS | 3.4 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Blood | LC-MS/MS | <1 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
Note: The available literature often focuses on case reports and metabolism studies, with detailed validation parameters not always being the primary focus. The table reflects the quantitative data that could be extracted from the search results.
Experimental Protocols: A Closer Look
The methodologies employed in the analysis of this compound typically involve several key steps, from sample preparation to instrumental analysis.
Sample Preparation: A critical step in the analytical workflow is the extraction of this compound from the complex biological matrix. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique involves the use of an organic solvent, such as tertiary-butyl methyl ether, to extract the analyte from the aqueous biological sample.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This method can offer cleaner extracts compared to LLE.
Instrumental Analysis: Following extraction, the samples are analyzed using LC-MS/MS.
-
Liquid Chromatography (LC): The LC system separates this compound and its metabolites from other endogenous compounds in the extract.
-
Tandem Mass Spectrometry (MS/MS): The MS/MS detector provides highly selective and sensitive detection of the target analytes. The use of multiple reaction monitoring (MRM) is a common practice for quantitative analysis.[3]
Visualizing the Workflow and Validation Process
To better understand the analytical process, the following diagrams illustrate the typical experimental workflow and the fundamental steps of analytical method validation.
Caption: Generalized workflow for the analysis of this compound in biological samples.
Caption: Key parameters assessed during analytical method validation.
Conclusion
The analysis of this compound in biological matrices is a complex task that requires sensitive and selective analytical methods. While a definitive inter-laboratory validation study is not yet available, the existing literature provides a solid foundation for understanding the performance of LC-MS/MS methods. By carefully considering the validation parameters and experimental protocols from published studies, researchers can develop and implement reliable methods for the detection and quantification of this potent synthetic cannabinoid. The principles of method validation, as outlined, are crucial for ensuring the accuracy and reliability of analytical data in both research and forensic settings.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and clinical findings of cases positive for the novel synthetic cannabinoid receptor agonist MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7. Validation of analytical methods [eurachem.org]
Navigating the Diverse Side Effect Profiles of Synthetic Cannabinoid Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of synthetic cannabinoids is vast and continually evolving, presenting a significant challenge to researchers and clinicians. While designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), these synthetic analogues often exhibit markedly different and more severe side effect profiles. This guide provides a comparative analysis of the adverse effects associated with different classes of synthetic cannabinoids, supported by available experimental data, to aid in research and the development of safer therapeutic agents.
Comparative Analysis of Adverse Effects
Synthetic cannabinoids are generally associated with a higher incidence and severity of adverse effects compared to THC, the primary psychoactive component of cannabis.[1][2][3][4][5][6] These effects span a range of physiological and psychological systems, with notable differences observed between various chemical classes. Newer generations of synthetic cannabinoids, in particular, appear to be linked to more severe clinical toxicity.[7]
Quantitative Comparison of Neuropsychiatric Effects
A prospective observational study of patients in emergency departments provided quantitative data on the prevalence of neuropsychiatric symptoms associated with third-generation synthetic cannabinoids, AB-CHMINACA and MDMB-CHMICA, which appear to be more severe than those reported for the first-generation compound JWH-018.[8][7]
| Side Effect | AB-CHMINACA/MDMB-CHMICA (n=44) | JWH-018 (Reference) |
| Neuropsychiatric Symptoms | ||
| Central Nervous System Depression | 61%[7] | Less Frequently Reported |
| Disorientation | 45%[7] | Less Frequently Reported |
| Generalized Seizures | 27%[7] | Reported, but prevalence appears lower |
| Combativeness | 18%[7] | Less Frequently Reported |
| Extreme Agitation | 16%[7] | Reported, but prevalence appears lower |
| General Adverse Effects (Self-Reported, n=169) | ||
| Headache | 30.2%[2] | Not specified |
| Paranoia and Panic | 20.1%[2] | Not specified |
| Dizziness and Fainting | 10.1%[2] | Not specified |
| Gastrointestinal Effects (Nausea, Vomiting) | 8.2%[2] | Not specified |
| Cardiovascular/Respiratory Effects | 6.5%[2] | Not specified |
Understanding the Mechanism: Signaling Pathways
The varied side effect profiles of synthetic cannabinoids can be partially attributed to their distinct interactions with the cannabinoid receptor 1 (CB1). Unlike THC, which is a partial agonist, many synthetic cannabinoids are full agonists, leading to a more robust activation of the receptor.[3][9] Furthermore, recent research indicates that many new psychoactive substances (NPS), a class that includes synthetic cannabinoids, preferentially activate the β-arrestin signaling pathway over the G-protein pathway.[10][11][12] This "biased agonism" is linked to more severe psychological effects.[10][11][12]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the pharmacology and toxicology of synthetic cannabinoids.
Receptor Binding Assay
This assay determines the affinity of a synthetic cannabinoid for cannabinoid receptors (CB1 and CB2).
-
Objective: To measure the binding affinity (Ki) of a test compound to CB1 and CB2 receptors.
-
Principle: A radiolabeled cannabinoid ligand with known high affinity is incubated with cell membranes expressing the receptor of interest. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value. A lower Ki value indicates a higher binding affinity.
-
General Procedure:
-
Prepare cell membrane homogenates from cells overexpressing the target cannabinoid receptor (e.g., CHO-hCB1 or CHO-hCB2 cells).
-
Incubate a fixed concentration of a radioligand (e.g., [3H]CP55,940) with the membrane homogenates in the presence of varying concentrations of the unlabeled test synthetic cannabinoid.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.[4][13][14]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor like the CB1 receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a synthetic cannabinoid in activating G-proteins coupled to the CB1 receptor.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The accumulation of [³⁵S]GTPγS is a measure of receptor activation.
-
General Procedure:
-
Incubate cell membranes expressing the CB1 receptor with varying concentrations of the test synthetic cannabinoid in the presence of GDP.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Analyze the data to generate concentration-response curves and determine EC50 and Emax values.[3][5][11][15][16][17]
-
ERK Phosphorylation Assay
This assay measures the activation of the extracellular signal-regulated kinase (ERK) pathway, a downstream signaling event of CB1 receptor activation.
-
Objective: To quantify the activation of the ERK signaling pathway in response to a synthetic cannabinoid.
-
Principle: Activation of the CB1 receptor can lead to the phosphorylation of ERK. This assay uses specific antibodies to detect the phosphorylated form of ERK (p-ERK) in cell lysates.
-
General Procedure:
-
Culture cells expressing the CB1 receptor and treat them with various concentrations of the synthetic cannabinoid for a specific time.
-
Lyse the cells to release cellular proteins.
-
Use an immunoassay format (e.g., In-Cell Western, ELISA) with a primary antibody specific for p-ERK and a secondary antibody conjugated to a detectable label (e.g., a fluorophore or enzyme).
-
Quantify the signal to determine the amount of p-ERK relative to total ERK.[18][19][20][21][22]
-
In Vivo Cannabinoid Tetrad
The cannabinoid tetrad is a series of behavioral tests in rodents used to assess the in vivo cannabimimetic effects of a compound.
-
Objective: To evaluate the CB1 receptor-mediated effects of a synthetic cannabinoid in a whole animal model.
-
Principle: Agonists of the CB1 receptor induce a characteristic set of four effects in rodents: hypolocomotion (reduced spontaneous movement), catalepsy (immobility), hypothermia (reduced body temperature), and analgesia (reduced pain sensitivity).
-
General Procedure:
-
Administer the test synthetic cannabinoid to mice or rats.
-
Hypolocomotion: Measure spontaneous activity in an open-field arena by counting line crossings or using automated activity monitors.
-
Catalepsy: Place the animal's forepaws on an elevated bar and measure the time it remains in this immobile posture (bar test).
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
Analgesia: Assess the pain response to a thermal stimulus using a hot plate or tail-flick test.[1][10][23][24][25][26]
-
Conclusion
The side effect profiles of synthetic cannabinoids are diverse and often more severe than those of THC, with newer generations demonstrating increased toxicity. The preferential activation of the β-arrestin pathway by many of these compounds offers a potential mechanistic explanation for their heightened adverse psychological effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of existing and emerging synthetic cannabinoids, which is crucial for informing public health and guiding the development of safer cannabinoid-based therapeutics. Further research is needed to generate more comprehensive quantitative data directly comparing the side effect profiles of different synthetic cannabinoid classes.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute side effects after consumption of the new synthetic cannabinoids AB-CHMINACA and MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute side effects after consumption of the new synthetic cannabinoids AB-CHMINACA and MDMB-CHMICA | Semantic Scholar [semanticscholar.org]
- 9. JWH-018 - Wikipedia [en.wikipedia.org]
- 10. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. New computer simulation could light the way to safer cannabinoid-based pharmaceuticals – News Bureau [news.illinois.edu]
- 13. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 20. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tetrad test - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of MMB-CHMICA Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of MMB-CHMICA analogues, focusing on their interactions with cannabinoid receptors CB1 and CB2. The information presented herein is intended to support research and drug development efforts in the field of synthetic cannabinoids.
Introduction
This compound (also known as AMB-CHMICA) is a potent synthetic cannabinoid that belongs to the indole-3-carboxamide class. Understanding the relationship between the chemical structure of its analogues and their biological activity is crucial for predicting the pharmacological effects of new psychoactive substances and for the development of potential therapeutic agents. This guide summarizes key quantitative data on the functional activity of various this compound analogues, details the experimental protocols used to obtain this data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro functional activity (EC50 values) of this compound analogues with modifications to the head group, tail group, and core structure at human CB1 and CB2 receptors. The data is sourced from Banister et al. (2016), "Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues".[1][2]
Table 1: Head Group Modifications
| Compound | Head Group | CB1 EC50 (nM)[1][2] | CB2 EC50 (nM)[1][2] |
| This compound (AMB-CHMICA) | L-Valine methyl ester | 2.2 | 12 |
| MDMB-CHMICA | L-tert-Leucine methyl ester | 0.45 | 4.6 |
| AMB-FUBINACA | L-Valinamide | 1.8 | 3.2 |
| MDMB-FUBINACA | L-tert-Leucinamide | 0.29 | 1.1 |
Table 2: Tail Group Modifications
| Compound | Tail Group | CB1 EC50 (nM)[1][2] | CB2 EC50 (nM)[1][2] |
| This compound (AMB-CHMICA) | Cyclohexylmethyl | 2.2 | 12 |
| AMB-PICA | Pentyl | 13 | 58 |
| AMB-FUBINACA | 4-Fluorobenzyl | 1.8 | 3.2 |
Table 3: Core Structure Modifications
| Compound | Core Structure | CB1 EC50 (nM)[1][2] | CB2 EC50 (nM)[1][2] |
| This compound (AMB-CHMICA) | Indole | 2.2 | 12 |
| AMB-CHMINACA | Indazole | 0.78 | 1.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data presentation.
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay[1][2]
This assay is used to determine the functional potency (EC50) of compounds by measuring changes in cell membrane potential.
-
Cell Culture: HEK293 cells stably expressing the human CB1 or CB2 receptor are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well and incubated overnight.
-
The growth medium is removed, and cells are incubated with 20 µL of FLIPR Membrane Potential Assay Kit BLUE dye loading buffer for 1 hour at 37°C.
-
Test compounds are prepared in a suitable vehicle (e.g., DMSO) and serially diluted in assay buffer (HBSS with 20 mM HEPES).
-
The assay plate is placed in a FLIPR instrument, and baseline fluorescence is recorded for 10 seconds.
-
10 µL of the compound solution is added to the wells, and fluorescence is continuously monitored for at least 3 minutes.
-
-
Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Data are normalized to the maximum response of a reference agonist (e.g., CP55,940) and fitted to a four-parameter logistic equation to determine EC50 values.
β-Arrestin Recruitment Assay (PathHunter® Assay)[3][4][5][6][7]
This assay measures the recruitment of β-arrestin to the cannabinoid receptor upon agonist binding, a key event in receptor desensitization and G-protein independent signaling.
-
Cell Line: A cell line (e.g., CHO-K1) stably co-expressing the human cannabinoid receptor (CB1 or CB2) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Assay Procedure:
-
Cells are plated in white, solid-bottom 384-well assay plates and incubated overnight.
-
Test compounds are serially diluted and added to the cells.
-
The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
PathHunter® detection reagents are prepared and added to each well.
-
The plates are incubated at room temperature for 60 minutes to allow for the enzymatic reaction to develop.
-
-
Data Analysis: The chemiluminescent signal is measured using a luminometer. The signal is proportional to the amount of β-arrestin recruited to the receptor. Data are normalized and fitted to a dose-response curve to determine EC50 values.
cAMP Accumulation Assay[8][9][10]
This assay determines the effect of cannabinoid receptor activation on adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor signaling.
-
Cell Culture: Cells expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells) are used.
-
Assay Procedure:
-
Cells are plated in a suitable multi-well format and incubated to confluency.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with the test compounds for a defined period.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The reaction is stopped, and the cells are lysed.
-
-
Data Analysis: The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit. The inhibition of forskolin-stimulated cAMP accumulation is a measure of Gi/o activation. Data are analyzed to determine the IC50 of the test compounds.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Logical flow of structure-activity relationship (SAR) analysis.
Caption: General experimental workflow for SAR studies.
Caption: Simplified CB1 receptor signaling pathways.
References
- 1. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 2. In-depth comparison of the metabolic and pharmacokinetic behaviour of the structurally related synthetic cannabinoids AMB-FUBINACA and AMB-CHMICA in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First, Second, and Third-Generation Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
The landscape of synthetic cannabinoid research is in a constant state of flux, with the continuous emergence of new compounds designed to mimic and often amplify the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. These synthetic cannabinoids are broadly categorized into generations based on their chemical structures and chronological appearance on the illicit market. This guide provides a detailed comparative analysis of first, second, and third-generation synthetic cannabinoids, focusing on their receptor binding affinities, pharmacodynamics, and metabolic pathways, supported by experimental data and detailed methodologies.
Generational Overview
First-generation synthetic cannabinoids , such as the JWH series (e.g., JWH-018, JWH-073), were among the first to be widely identified in herbal incense products.[1] These compounds are primarily aminoalkylindoles and are characterized by their high affinity for the cannabinoid type 1 (CB1) receptor.[2]
Second-generation synthetic cannabinoids , including compounds like AM-2201 and XLR-11, often feature modifications to the chemical structure of first-generation compounds, such as the addition of a fluorine atom. These modifications were often introduced to circumvent legal restrictions and were found to alter the pharmacological profile, sometimes leading to increased potency.
Third-generation synthetic cannabinoids , such as AB-PINACA and 5F-ADB, represent a further diversification of chemical structures, including the introduction of indazole and carboxamide moieties.[3] These compounds often exhibit even higher potency and can have more complex and severe toxicological profiles.[4]
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki) of Representative Synthetic Cannabinoids
| Generation | Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| First | JWH-018 | 9.0 | 2.94 | [5] |
| JWH-073 | 8.9 | 38.3 | [2] | |
| JWH-210 | 0.46 | 0.69 | [6] | |
| JWH-250 | 11 | 33 | [7] | |
| CP 47,497-C8 | 3.1 | 4.3 | [1] | |
| Second | AM-2201 | 1.0 | 2.6 | [2] |
| UR-144 | 150 | 80 | [2] | |
| XLR-11 | 99.4 | 22.1 | [2] | |
| Third | AB-PINACA | 2.87 | 0.88 | [3] |
| 5F-ADB (5F-MDMB-PINACA) | 0.84 (EC50) | - | [8] | |
| AB-CHMINACA | 0.34 (EC50) | - | [8] | |
| STS-135 | 1.93 | - | [8] |
Note: Ki values can vary between studies due to different experimental conditions. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Pharmacodynamics (Potency and Efficacy) of Representative Synthetic Cannabinoids
| Generation | Compound | Assay | Potency (EC50/IC50, nM) | Efficacy (% of full agonist) | Reference(s) |
| First | JWH-018 | cAMP Inhibition | 14.7 | Full Agonist | [5] |
| MAPK Activation | 4.4 | Full Agonist | [5] | ||
| JWH-210 | - | - | - | ||
| JWH-250 | - | - | - | ||
| Second | AM-2201 | - | - | Full Agonist | [2] |
| UR-144 | - | - | Full Agonist | [2] | |
| XLR-11 | - | - | Full Agonist | [2] | |
| Third | 5F-ADB (5F-MDMB-PINACA) | β-arrestin 2 Recruitment | 0.84 | - | [8] |
| AB-CHMINACA | β-arrestin 2 Recruitment | 0.34 | - | [8] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency.[9] Efficacy refers to the maximal response a drug can produce. Many synthetic cannabinoids are full agonists at the CB1 receptor, in contrast to Δ⁹-THC which is a partial agonist.[2]
Table 3: Comparative Pharmacokinetics of Representative Synthetic Cannabinoids
| Generation | Compound | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Reference(s) |
| First | JWH-018 | 2.2-2036 (oral fluid) | Inhaled: minutes | 1.69 (oral fluid) | [10] |
| Second | AM-2201 | 0.14-67.9 (plasma, rat) | 1.3 | - | [5] |
| Third | 5F-MDMB-PICA | - | - | - | [9] |
Note: Pharmacokinetic data for synthetic cannabinoids is highly variable and depends on the route of administration and the specific compound. Data in humans is limited and often derived from case reports.
Mandatory Visualization
Caption: Canonical signaling pathway of the CB1 receptor upon activation by a synthetic cannabinoid agonist.
Caption: General experimental workflow for a competitive radioligand binding assay.
Caption: Workflow for the analysis of synthetic cannabinoid metabolites in urine using LC-MS/MS.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a generalized method for determining the binding affinity (Ki) of a synthetic cannabinoid for CB1 and CB2 receptors.[11][12]
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled ligand (e.g., [³H]CP-55,940).
-
Unlabeled synthetic cannabinoid (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and either the assay buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[7]
β-Arrestin Recruitment Assay
This protocol describes a method to measure the recruitment of β-arrestin to cannabinoid receptors upon agonist stimulation, which is a hallmark of G-protein coupled receptor (GPCR) activation and subsequent desensitization.[13][14][15]
Materials:
-
Cells co-expressing a cannabinoid receptor (CB1 or CB2) and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).
-
Synthetic cannabinoid (test compound).
-
Assay medium.
-
Detection reagents.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and incubate for 24-48 hours.[16]
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[16]
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[16]
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
LC-MS/MS for Metabolite Analysis in Urine
This is a general procedure for the identification and quantification of synthetic cannabinoid metabolites in urine samples.[17][18][19]
Materials:
-
Urine sample.
-
β-glucuronidase.
-
Internal standards.
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
LC Separation: Inject the prepared sample into the LC system. The analytes are separated on a chromatographic column (e.g., C18).
-
MS/MS Detection: The separated metabolites are introduced into the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode for targeted analysis, where specific precursor-to-product ion transitions for each metabolite are monitored for identification and quantification.
-
Data Analysis: The presence of metabolites is confirmed by comparing the retention times and ion ratios with those of reference standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Conclusion
The evolution of synthetic cannabinoids from first to third generation is marked by significant changes in chemical structure, leading to increased potency and, in many cases, more severe and unpredictable toxicological effects. This comparative analysis highlights the trend of increasing affinity for the CB1 receptor and the full agonist profile of most synthetic cannabinoids, which contrasts with the partial agonism of Δ⁹-THC. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological and metabolic profiles of these ever-emerging psychoactive substances. A thorough understanding of the comparative pharmacology of these compounds is crucial for the development of effective diagnostic and therapeutic strategies to address the public health challenges they pose.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetic properties of the synthetic cannabinoid JWH-018 in oral fluid after inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. annexpublishers.com [annexpublishers.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of MMB-CHMICA: A Guide for Laboratory Professionals
For immediate implementation, all personnel must be aware that MMB-CHMICA is classified as a Schedule I controlled substance in the United States. This designation imposes strict regulatory requirements on its handling and disposal. The primary and legally mandated method for the disposal of this compound is through a DEA-registered reverse distributor. Unauthorized disposal can lead to significant legal and regulatory consequences.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary procedures for the proper management and disposal of this compound.
Key Disposal and Safety Data
| Parameter | Guideline | Source |
| Primary Disposal Method | Transfer to a DEA-registered reverse distributor | DEA Regulations |
| Legal Status | Schedule I Controlled Substance | U.S. Drug Enforcement Administration[1] |
| Chemical Formula | C22H30N2O3 | PubChem |
| Molecular Weight | 370.49 g/mol | PubChem |
| Appearance | Neat solid | Cayman Chemical |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | General Laboratory Safety Guidelines |
| Handling Precautions | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. | General Laboratory Safety Guidelines |
Legally Compliant Disposal Protocol
The disposal of this compound, as a Schedule I controlled substance, is federally regulated. The only permissible method of disposal for bulk quantities is through a licensed reverse distributor.
Step-by-Step Disposal Workflow:
-
Segregation and Inventory:
-
Isolate all this compound waste from other chemical waste streams.
-
Maintain a detailed and accurate inventory of the amount of this compound designated for disposal. This is a critical component of DEA record-keeping requirements.
-
-
Contact a DEA-Registered Reverse Distributor:
-
Identify and contract with a reverse distributor that is authorized by the DEA to handle and dispose of Schedule I controlled substances.
-
The reverse distributor will provide specific instructions on their procedures for packaging, labeling, and transportation.
-
-
Packaging and Labeling:
-
Package the this compound waste in a securely sealed, non-reactive container.
-
Label the container clearly with the identity of the substance ("this compound"), the quantity, and any other information required by the reverse distributor and your institution's environmental health and safety (EHS) department.
-
-
DEA Form 41:
-
A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed to document the disposal of controlled substances. The reverse distributor will typically assist with or complete this form.
-
-
Record Keeping:
-
Maintain meticulous records of the disposal process, including the name of the reverse distributor, the date of transfer, the quantity of this compound disposed of, and copies of all transactional and DEA-required paperwork. These records must be readily available for inspection by the DEA.
-
Experimental Protocol: Decontamination of Surfaces and Glassware
While bulk disposal must be handled by a reverse distributor, minor spills or the decontamination of laboratory equipment can be addressed through chemical inactivation. This compound, an indole-based synthetic cannabinoid, is susceptible to degradation through hydrolysis of its ester functional group and oxidation of the indole ring. The following protocol is provided for the decontamination of non-porous surfaces and glassware.
Materials:
-
1M Sodium hydroxide (NaOH) solution in 95% ethanol
-
10% (v/v) solution of sodium hypochlorite (bleach) in water
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Waste container for hazardous chemical waste
Procedure:
-
Initial Cleaning:
-
For visible residues, carefully wipe the surface with a solvent such as methanol or isopropanol to remove the bulk of the material. The cleaning materials must be disposed of as hazardous waste.
-
-
Chemical Inactivation via Hydrolysis:
-
Prepare a 1M solution of sodium hydroxide in 95% ethanol. Caution: This solution is corrosive and flammable.
-
Apply the ethanolic NaOH solution to the contaminated surface or glassware, ensuring complete coverage.
-
Allow a contact time of at least 1 hour to facilitate the hydrolysis of the methyl ester group of this compound.
-
Rinse the surface thoroughly with water. Collect the rinsate for disposal as hazardous waste.
-
-
Chemical Inactivation via Oxidation:
-
Prepare a 10% (v/v) solution of sodium hypochlorite (household bleach) in water.
-
Apply the bleach solution to the surface, ensuring complete wetting.
-
Allow a contact time of at least 30 minutes. The hypochlorite will oxidize the indole ring, leading to degradation of the molecule.
-
Rinse the surface thoroughly with water. The rinsate should be collected for disposal as hazardous waste.
-
-
Final Rinse and Drying:
-
Perform a final rinse with deionized water and allow the surface or glassware to dry completely.
-
Note: This decontamination protocol is intended for small-scale applications. All waste generated during this process, including cleaning materials and rinsates, must be collected and disposed of as hazardous chemical waste through your institution's EHS program.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Decontamination workflow for this compound.
References
Essential Safety and Operational Protocols for Handling Mmb-chmica
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Mmb-chmica.
This compound, a potent synthetic cannabinoid, is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] The physiological and toxicological properties of this compound are not fully known, demanding stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities.
Personal Protective Equipment (PPE)
A thorough risk assessment is paramount before handling this compound to determine the appropriate level of personal protective equipment.[4] The selection of PPE should be based on the quantity of the substance, its physical form (powder or solution), and the specific procedures being performed.
Recommended PPE for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powder. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[4] |
| Solution Preparation | - Certified chemical fume hood.- Lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but a potential for splashes and spills exists. Engineering controls like a fume hood are the primary line of defense.[5] |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact.[5] |
Experimental Protocols: Handling this compound Powder
Handling this compound in its solid, powdered form requires meticulous attention to detail to prevent aerosolization and exposure. All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[6]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Cover the work surface with absorbent bench paper.
-
Ensure all necessary equipment, including pre-weighed vials, spatulas, and waste containers, are within the containment area.
-
Verify that a spill kit and appropriate decontaminating solutions are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the table above for "Weighing and Dispensing (Powder)."
-
-
Weighing the Compound:
-
Whenever possible, use pre-weighed amounts of the compound to avoid unnecessary handling.[7]
-
If weighing is necessary, use an enclosed balance within the fume hood.[7]
-
To minimize handling, consider determining the amount of powder needed by marking a fill line on a pre-weighed vial and then re-weighing to get the exact amount.[7]
-
Use small, deliberate movements when transferring the powder to minimize dust generation.[7]
-
Keep the container with the stock powder closed as much as possible.[7]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound.
-
Carefully doff PPE to avoid self-contamination and dispose of it as hazardous waste.
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
As a Schedule I controlled substance, the disposal of this compound and any contaminated materials must be conducted in strict accordance with all federal, state, and local regulations.[8]
Waste Segregation and Disposal Procedures:
-
Contaminated Solids: All disposable items that have come into contact with this compound, including gloves, lab coats, bench paper, and weighing boats, must be considered hazardous waste.
-
Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a sealed and clearly labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Unused Compound:
-
Expired or unwanted this compound must be disposed of through a licensed reverse distributor.[9]
-
Do not attempt to dispose of the pure compound down the drain or in the regular trash.
-
Decontamination:
-
For routine cleaning of surfaces, a solution of soap and water is generally effective for removing chemical residues.[10]
-
In the event of a spill, consult your institution's safety protocols. A spill kit should be readily available.
-
For deactivating the compound, a specific "kill" solution for this compound is not established in the literature. A thorough cleaning procedure is the recommended approach.[11]
References
- 1. This compound | C22H30N2O3 | CID 125181392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
